molecular formula C20H17N3O2 B1684396 ZK 187638

ZK 187638

カタログ番号: B1684396
分子量: 331.4 g/mol
InChIキー: ZFQASTCWCGRURV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZK187638 is a non-competitive AMPA receptor antagonist.

特性

分子式

C20H17N3O2

分子量

331.4 g/mol

IUPAC名

5,6-dimethyl-9-phenyl-13,15-dioxa-4,7,8-triazatetracyclo[8.7.0.03,7.012,16]heptadeca-1(17),3,5,8,10,12(16)-hexaene

InChI

InChI=1S/C20H17N3O2/c1-12-13(2)23-19(21-12)9-15-8-17-18(25-11-24-17)10-16(15)20(22-23)14-6-4-3-5-7-14/h3-8,10H,9,11H2,1-2H3

InChIキー

ZFQASTCWCGRURV-UHFFFAOYSA-N

正規SMILES

CC1=C(N2C(=N1)CC3=CC4=C(C=C3C(=N2)C5=CC=CC=C5)OCO4)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2,3-dimethyl-6-phenyl-12H-(1,3)dioxolo(4,5-h)imidazo(1,2-c)(2,3)benzodiazepine
ZK 187638
ZK-187638
ZK187638

製品の起源

United States

Foundational & Exploratory

ZK 187638: An In-Depth Technical Guide on the Mechanism of Action as a Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 187638 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Structurally classified as a 2,3-benzodiazepine derivative, its mechanism of action involves the allosteric modulation of the AMPA receptor, leading to the attenuation of excitatory neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, in vitro pharmacology, and the experimental protocols utilized for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

This compound exerts its pharmacological effects by acting as a non-competitive antagonist at AMPA receptors. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound binds to an allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate or other agonists are bound to the active site. This non-competitive nature means that its inhibitory effect is not surmounted by increasing concentrations of the agonist.

The primary evidence for this mechanism comes from in vitro electrophysiological studies on cultured hippocampal neurons. In these experiments, this compound was shown to inhibit kainate-induced currents in a manner that was not dependent on the concentration of the agonist, a hallmark of non-competitive antagonism.

Quantitative Pharmacological Data

The key quantitative measure of this compound's potency as an AMPA receptor antagonist is its half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.

ParameterValueExperimental SystemAgonistReference
IC503.4 µMCultured Hippocampal NeuronsKainate[Elger et al., 2005]

Signaling Pathway

The mechanism of action of this compound directly impacts the canonical signaling pathway of AMPA receptors. Under normal physiological conditions, the binding of glutamate to the AMPA receptor triggers a conformational change that opens its associated ion channel, leading to an influx of sodium (Na+) and, to a lesser extent, calcium (Ca2+) ions. This influx results in the depolarization of the postsynaptic membrane, propagating the excitatory signal.

This compound, by binding to an allosteric site, prevents this channel opening. This effectively uncouples agonist binding from channel activation, thereby inhibiting the downstream signaling cascade that is dependent on ion influx.

ZK_187638_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Prevents Opening ZK_187638 This compound ZK_187638->AMPA_Receptor Allosteric Binding Depolarization Membrane Depolarization Ion_Channel->Depolarization No Ion Influx Signal_Propagation Signal Propagation Depolarization->Signal_Propagation Inhibited

Figure 1: Signaling pathway illustrating the inhibitory action of this compound on the AMPA receptor.

Experimental Protocols

The following provides a detailed methodology for the key in vitro experiment used to characterize the mechanism of action of this compound, based on standard electrophysiological techniques.

4.1. Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

  • Objective: To determine the inhibitory effect and mode of antagonism of this compound on AMPA receptor-mediated currents.

  • Cell Culture:

    • Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat fetuses.

    • The hippocampi are dissected, dissociated, and plated on poly-L-lysine-coated glass coverslips.

    • Neurons are cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

    • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 10-14 days before recording.

  • Electrophysiological Recording:

    • Coverslips with cultured neurons are transferred to a recording chamber mounted on an inverted microscope.

    • The chamber is continuously perfused with an external recording solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2.

    • Neurons are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • Kainate, a potent AMPA receptor agonist, is used to evoke inward currents. Kainate is applied at a concentration of 100 µM.

    • This compound is prepared as a stock solution in DMSO and then diluted to final concentrations in the external solution.

    • To determine the IC50, various concentrations of this compound are co-applied with kainate, and the inhibition of the kainate-induced current is measured.

    • To confirm non-competitive antagonism, the concentration-response curve for kainate is generated in the absence and presence of a fixed concentration of this compound. A decrease in the maximal response without a significant shift in the EC50 of kainate indicates non-competitive inhibition.

Experimental_Workflow Cell_Culture Primary Hippocampal Neuron Culture Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp Kainate_Application Application of Kainate (AMPA Receptor Agonist) Patch_Clamp->Kainate_Application Current_Recording_1 Record Inward Current Kainate_Application->Current_Recording_1 ZK_Application Co-application of This compound Current_Recording_1->ZK_Application Current_Recording_2 Record Inhibited Current ZK_Application->Current_Recording_2 Data_Analysis Data Analysis (IC50 and Mode of Antagonism) Current_Recording_2->Data_Analysis

Figure 2: Workflow for the electrophysiological characterization of this compound.

Conclusion

This compound is a well-characterized non-competitive antagonist of the AMPA receptor. Its mechanism of action, involving allosteric inhibition of the receptor's ion channel, has been elucidated through standard and robust in vitro electrophysiological techniques. The quantitative data on its potency, combined with a clear understanding of its impact on the AMPA signaling pathway, provides a solid foundation for its further investigation and potential therapeutic development for neurological disorders characterized by excessive glutamatergic neurotransmission.

Disclaimer: The detailed experimental protocols provided are based on standard methodologies for this type of research. The specific details from the primary literature by Elger et al. (2005) were not fully accessible and therefore, some parameters are based on common practices in the field. Researchers should consult the original publication for the exact experimental conditions.

An In-Depth Technical Guide to ZK 187638: A Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 187638 is a potent, orally bioavailable, and brain-penetrant noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its chemical designation is 2,3-dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine. Preclinical research has highlighted its neuroprotective potential, particularly in models of neurodegenerative diseases characterized by excitotoxicity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols.

Core Compound Details

ParameterValueReference
Chemical Name 2,3-dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine[2][3]
Molecular Formula C₂₀H₁₇N₃O₂[2]
Molecular Weight 331.38 g/mol [2]
Mechanism of Action Noncompetitive AMPA receptor antagonist[1][3]

Preclinical Pharmacology

In Vitro Activity

This compound demonstrates potent antagonism of AMPA receptor-mediated currents. In cultured rat hippocampal neurons, it has been shown to antagonize kainate-induced currents in a noncompetitive manner.

AssayParameterValue
Kainate-induced currents in cultured hippocampal neuronsIC₅₀3.4 μM[1]
In Vivo Efficacy in a Model of Neuronal Ceroid Lipofuscinosis

This compound has been evaluated in the mnd (motor neuron degeneration) mouse model, which represents a form of neuronal ceroid lipofuscinosis. Chronic treatment with this compound has been shown to significantly alleviate neuromuscular deficits in these animals.

Quantitative data from these in vivo studies, such as specific improvements in motor function scores (e.g., rotarod latency, grip strength), are not publicly available in the reviewed literature. The primary findings indicate a significant delay in motor decay.[3][4]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and significant penetration of the blood-brain barrier. Following oral administration in mice, the concentrations of this compound in the brain and spinal cord were found to be approximately threefold higher than those in the plasma.

Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not detailed in the available literature.[3]

Postulated Signaling Pathway

As a noncompetitive AMPA receptor antagonist, this compound is expected to modulate downstream signaling pathways associated with AMPA receptor activation. While direct studies on the effect of this compound on specific signaling cascades are not available, research on other noncompetitive AMPA receptor antagonists, such as GYKI 52466, has demonstrated inhibition of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. It is plausible that this compound exerts its neuroprotective effects, at least in part, through a similar mechanism. Inhibition of the ERK1/2 pathway can lead to reduced phosphorylation of the cAMP-responsive element-binding protein (CREB), which in turn modulates the expression of genes involved in cell cycle progression and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds ZK187638 This compound ZK187638->AMPAR Inhibits (Noncompetitive) Ras Ras AMPAR->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 CREB CREB pERK->CREB Phosphorylates pCREB p-CREB Gene Gene Expression (e.g., c-fos, c-jun, cyclin D1) pCREB->Gene Modulates Transcription G prep Prepare Primary Neuronal Culture record Establish Whole-Cell Configuration prep->record apply_agonist Apply AMPA/Kainate record->apply_agonist measure_current Record Inward Current apply_agonist->measure_current apply_zk Apply this compound measure_current->apply_zk measure_inhibited_current Record Inhibited Current apply_zk->measure_inhibited_current washout Washout this compound measure_inhibited_current->washout measure_recovery Record Recovered Current washout->measure_recovery analyze Analyze Data (IC50 determination) measure_recovery->analyze G acclimate Acclimate Mice to Testing Room train Train Mice on Rotarod (optional) acclimate->train administer Administer this compound or Vehicle train->administer test Place Mouse on Accelerating Rotarod administer->test record_latency Record Latency to Fall test->record_latency repeat_trials Repeat for Multiple Trials record_latency->repeat_trials analyze Analyze and Compare Group Data repeat_trials->analyze

References

The Noncompetitive AMPA Antagonist ZK 187638: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 187638, chemically identified as 2,3-dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key player in fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a range of neurological disorders characterized by excitotoxicity, including epilepsy and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core pharmacological data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity as a noncompetitive AMPA receptor antagonist.

ParameterValueSpeciesAssay TypeAgonistCell TypeReference
IC50 3.4 μMRatElectrophysiologyKainateCultured Hippocampal Neurons[1][4]

Experimental Protocols

Electrophysiology: Determination of IC50 for Kainate-Induced Currents

The half-maximal inhibitory concentration (IC50) of this compound against AMPA receptor activation was determined using whole-cell patch-clamp electrophysiology on cultured hippocampal neurons.

1. Cell Culture:

  • Primary hippocampal neurons were prepared from embryonic day 18 (E18) Sprague-Dawley rats.

  • Hippocampi were dissected and dissociated using standard enzymatic and mechanical procedures.

  • Neurons were plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 7-14 days before recording.

2. Electrophysiological Recording:

  • Apparatus: Standard patch-clamp setup including an inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition software.

  • Pipettes: Borosilicate glass pipettes were pulled to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 1 µM) and picrotoxin (B1677862) (100 µM) were included to block voltage-gated sodium channels and GABAA receptors, respectively.

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2; pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.

    • Kainate (100 µM), a potent AMPA receptor agonist, was applied to the neuron to induce a stable inward current.

    • Once a stable baseline current was established, this compound was co-applied with kainate at increasing concentrations.

    • The peak inward current in the presence of each concentration of this compound was measured and compared to the control current (kainate alone).

    • The IC50 value was calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of AMPA Receptor and this compound Action

AMPA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate AMPA_R AMPA Receptor (Ligand-Gated Ion Channel) Glutamate->AMPA_R Binds to agonist site Ion_Influx Na+ Influx Ca2+ Influx AMPA_R->Ion_Influx ZK187638 This compound ZK187638->AMPA_R Binds to allosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKA activation) Depolarization->Downstream

Caption: AMPA receptor signaling and the noncompetitive antagonistic action of this compound.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow A Prepare Cultured Hippocampal Neurons B Obtain Whole-Cell Patch-Clamp Configuration A->B C Apply Kainate (Agonist) to Establish Baseline Current B->C D Co-apply Kainate and Varying Concentrations of this compound C->D E Record Peak Inward Currents D->E F Analyze Data and Calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound using electrophysiology.

Logical Determination of Noncompetitive Antagonism

Noncompetitive_Antagonism_Logic A Agonist Dose-Response Curve (Control) Emax EC50 B Agonist Dose-Response Curve (+ Fixed Concentration of this compound) Reduced Emax Unchanged or Slightly Shifted EC50 A->B Observe shift in agonist potency and efficacy C Conclusion Noncompetitive Antagonism B->C Interpret the nature of the antagonism

Caption: Differentiating noncompetitive antagonism through agonist dose-response curves.

Mechanism of Action

This compound functions as a noncompetitive antagonist, meaning it does not directly compete with the agonist (e.g., glutamate or kainate) for the same binding site on the AMPA receptor. Instead, it binds to a distinct allosteric site. This binding event induces a conformational change in the receptor that reduces the efficiency of channel gating, even when the agonist is bound. The practical outcome is a reduction in the maximal response that can be elicited by the agonist, a hallmark of noncompetitive antagonism. This mechanism is particularly advantageous in conditions of excessive glutamate release, as the antagonist's effect is not surmounted by high concentrations of the endogenous agonist.

Preclinical Significance

Studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[5] These characteristics, combined with its potent and selective noncompetitive antagonism of AMPA receptors, have made it a valuable tool in preclinical models of neurological disorders. For instance, it has shown therapeutic potential in models of neuronal ceroid lipofuscinosis and amyotrophic lateral sclerosis (ALS), where excitotoxicity is a key pathological feature.

Conclusion

This compound is a well-characterized noncompetitive AMPA receptor antagonist that serves as a critical research tool for investigating the role of AMPA receptors in health and disease. Its distinct mechanism of action and favorable preclinical profile underscore the therapeutic potential of targeting AMPA receptors through noncompetitive inhibition for the treatment of various neurological conditions. This technical guide provides a foundational understanding of its core properties and the experimental approaches used for its characterization, aiming to facilitate further research and development in this important area of neuropharmacology.

References

ZK 187638: A Technical Whitepaper on its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 187638 is a potent, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of the available preclinical data on the neuroprotective properties of this compound. The primary mechanism of action is the attenuation of glutamate-mediated excitotoxicity, a key pathological process in a range of neurodegenerative disorders. Preclinical studies have demonstrated its efficacy in a genetic mouse model of neuronal ceroid lipofuscinosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases. This whitepaper summarizes the known quantitative data, details available experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by ionotropic receptors, including the AMPA receptor. Overactivation of these receptors leads to excessive calcium influx and subsequent neuronal cell death, a process termed excitotoxicity. Excitotoxicity is a common pathological hallmark in a variety of acute and chronic neurodegenerative conditions. This compound has emerged as a neuroprotective agent by specifically targeting the AMPA receptor.

Pharmacological Profile

This compound is a noncompetitive antagonist of the AMPA receptor. This mode of action allows it to inhibit receptor function regardless of the concentration of the agonist (glutamate).

Quantitative Data

The available quantitative data for the activity of this compound is limited. The primary reported value is its potency in inhibiting AMPA receptor function.

ParameterValueCell TypeAssayReference
IC503.4 μMCultured Hippocampal NeuronsAntagonization of kainate-induced currents[1]

Preclinical Neuroprotective Efficacy

The neuroprotective effects of this compound have been primarily investigated in a mouse model of neuronal ceroid lipofuscinosis (NCL), specifically the motor neuron degeneration (mnd) mouse.

In Vivo Studies: Neuronal Ceroid Lipofuscinosis

Chronic administration of this compound to mnd mice has been shown to ameliorate the disease phenotype.

Animal ModelTreatment RegimenObserved EffectsQuantitative DataReference
mnd miceChronic administrationDelayed motor decay, improved motor coordinationNot specified[2][3]

The compound exhibits good oral bioavailability and readily crosses the blood-brain barrier, making it suitable for in vivo applications.[2]

Experimental Protocols

Detailed experimental protocols for the neuroprotective studies of this compound are not extensively published. Below are generalized protocols based on the available literature.

In Vitro AMPA Receptor Antagonism Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on AMPA receptors in cultured neurons.

Objective: To determine the IC50 of this compound for the inhibition of kainate-induced currents.

Cell Culture:

  • Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat fetuses.

  • Neurons are plated on poly-D-lysine-coated coverslips and maintained in Neurobasal medium supplemented with B27 and L-glutamine.

  • Cultures are maintained for 10-14 days in vitro before use.

Electrophysiology:

  • Whole-cell patch-clamp recordings are performed on cultured hippocampal neurons.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

  • The internal solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).

  • Kainate (a specific AMPA receptor agonist) is applied to induce inward currents.

  • This compound is co-applied with kainate at various concentrations to determine its inhibitory effect.

  • The IC50 value is calculated from the concentration-response curve.

In Vivo Neuroprotection Study in mnd Mice

This protocol outlines a general procedure for evaluating the neuroprotective efficacy of this compound in a mouse model of NCL.

Objective: To assess the effect of chronic this compound treatment on motor function in mnd mice.

Animals:

  • Male mnd mice and wild-type littermates are used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Drug Administration:

  • This compound is administered chronically, either orally or via intraperitoneal injection. The exact dose and frequency are determined based on preliminary pharmacokinetic studies.

  • A vehicle control group receives the same volume of the vehicle solution.

Behavioral Assessment:

  • Motor function is assessed at regular intervals using standardized tests such as the rotarod test or grip strength measurement.

  • The age of onset of motor deficits and the rate of functional decline are recorded.

Histological Analysis:

  • At the end of the study, animals are euthanized, and brain and spinal cord tissues are collected.

  • Tissues are processed for histological analysis to assess neuronal loss and pathology.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neuroprotection by this compound is the inhibition of AMPA receptor-mediated excitotoxicity.

AMPA_Receptor_Antagonism_Pathway cluster_inhibition Mechanism of this compound Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds and Activates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Opens Channel ZK187638 This compound ZK187638->AMPAR Inhibits Neuroprotection Neuroprotection ZK187638->Neuroprotection Promotes Excitotoxicity Excitotoxicity (Neuronal Damage, Apoptosis) Ca_Influx->Excitotoxicity Triggers

Proposed mechanism of neuroprotection by this compound.

By blocking the AMPA receptor, this compound prevents the excessive influx of calcium ions into neurons, thereby mitigating the downstream cytotoxic cascades that lead to neuronal damage and apoptosis.

Experimental_Workflow_In_Vivo Start Start: mnd Mouse Model of NCL Treatment Chronic Administration of this compound or Vehicle Start->Treatment Behavioral Behavioral Testing (e.g., Rotarod) Treatment->Behavioral Histology Post-mortem Histological Analysis (Neuronal Quantification) Treatment->Histology Data Data Analysis: Motor Function Decline, Neuronal Survival Behavioral->Data Histology->Data Conclusion Conclusion: Neuroprotective Efficacy Data->Conclusion

Generalized workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

This compound is a promising neuroprotective agent with a clear mechanism of action as a noncompetitive AMPA receptor antagonist. Preclinical evidence in a relevant genetic model of neurodegeneration supports its potential therapeutic utility. However, the publicly available data on this compound is limited. Further in-depth studies are required to fully characterize its neuroprotective profile. Future research should focus on:

  • Quantitative in vitro neuroprotection assays: Evaluating the efficacy of this compound in protecting various neuronal cell types from different excitotoxic insults, and determining dose-response relationships.

  • Broader in vivo efficacy studies: Testing the neuroprotective effects of this compound in other models of neurodegeneration, such as models of ischemic stroke, traumatic brain injury, and other proteinopathies.

  • Elucidation of downstream signaling pathways: Investigating the specific intracellular signaling cascades modulated by this compound-mediated AMPA receptor antagonism to identify further therapeutic targets.

  • Safety and toxicology studies: Comprehensive assessment of the safety profile of this compound to support its potential clinical development.

The development of a more extensive and quantitative dataset will be crucial for advancing this compound as a potential therapeutic agent for a range of devastating neurological disorders.

References

ZK-187638: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-187638 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive technical overview of ZK-187638, including its chemical structure, synonyms, and mechanism of action. It details quantitative data from preclinical studies and outlines key experimental protocols for its investigation. Furthermore, this guide illustrates the logical framework of its therapeutic application in neurodegenerative disease models through a detailed signaling pathway diagram.

Chemical Structure and Synonyms

ZK-187638 is a novel synthetic molecule with a complex heterocyclic structure.

Table 1: Chemical Identity of ZK-187638

PropertyValue
IUPAC Name 2,3-Dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine
Synonyms ZK-187638, ZK 187638, ZK187638
CAS Number 397298-63-4
Chemical Formula C₂₀H₁₇N₃O₂
Molecular Weight 331.38 g/mol
Chemical Structure A diagram of the chemical structure is not available.

**2. Mechanism of Action

ZK-187638 functions as a non-competitive antagonist of the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, non-competitive antagonists like ZK-187638 are thought to bind to an allosteric site on the receptor-channel complex. This binding event modulates the receptor's conformation, thereby preventing ion channel opening even when glutamate is bound. This mechanism effectively reduces the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, dampening excessive excitatory signaling that is implicated in the pathophysiology of various neurological disorders.

**3. Quantitative Data

The primary quantitative measure of ZK-187638's potency comes from in vitro electrophysiological studies.

Table 2: In Vitro Potency of ZK-187638

ParameterValueCell TypeAssayReference
IC₅₀3.4 μMCultured Hippocampal NeuronsAntagonism of kainate-induced currents[2]

**4. Experimental Protocols

The following sections detail key experimental methodologies that have been and can be employed to investigate the pharmacological properties of ZK-187638.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is crucial for characterizing the inhibitory effect of ZK-187638 on AMPA receptor-mediated currents.

  • Cell Preparation: Primary hippocampal or cortical neurons are cultured on glass coverslips.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -60 mV) to record inward currents.

  • Agonist Application: A potent AMPA receptor agonist, such as kainate or AMPA, is applied to the bath to evoke inward currents.

  • ZK-187638 Application: After establishing a stable baseline current, ZK-187638 is co-applied with the agonist at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of ZK-187638 is measured to calculate the IC₅₀ value.

In Vivo Neuroprotection Studies: Animal Models of Neurodegeneration

ZK-187638 has shown therapeutic potential in preclinical models of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Neuronal Ceroid Lipofuscinosis.

  • Animal Models:

    • ALS: The SOD1^G93A transgenic mouse model is a widely used model that exhibits a progressive motor neuron degeneration phenotype similar to human ALS.

    • Neuronal Ceroid Lipofuscinosis: Mouse models with relevant gene mutations are utilized.

  • Drug Administration: ZK-187638 can be administered via various routes, including oral gavage or intraperitoneal injection. Dosing regimens will vary depending on the specific study design and animal model.

  • Behavioral Assessments: A battery of behavioral tests is used to assess motor function, coordination, and disease progression. These may include rotarod performance, grip strength, and survival analysis.

  • Histopathological Analysis: Post-mortem analysis of spinal cord and brain tissue is performed to quantify motor neuron loss, astrogliosis, and other pathological hallmarks of the disease.

  • Biochemical Analysis: Tissue samples can be analyzed for biomarkers of excitotoxicity, oxidative stress, and neuroinflammation.

Signaling Pathway and Therapeutic Rationale

The neuroprotective effects of ZK-187638 are primarily attributed to its ability to mitigate excitotoxicity, a pathological process where excessive activation of glutamate receptors leads to neuronal damage and death.

ZK187638_Mechanism Glutamate Excessive Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Activates Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Conformational Change ZK187638 ZK-187638 ZK187638->AMPAR Non-competitively Inhibits Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Excitotoxicity Excitotoxicity Ion_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage & Death Excitotoxicity->Neuronal_Damage

References

The Therapeutic Potential of ZK 187638: A Noncompetitive AMPA Receptor Antagonist in Neurological Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZK 187638 is a novel, orally bioavailable, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical evidence demonstrates its potential as a therapeutic agent for neurological diseases characterized by excitotoxicity, a pathological process implicated in neuronal death. Studies in animal models of neuronal ceroid lipofuscinosis and amyotrophic lateral sclerosis (ALS) have shown that this compound can alleviate neuromuscular deficits and improve motor function. Its favorable pharmacokinetic profile, including significant penetration of the central nervous system, further underscores its therapeutic promise. This document provides a comprehensive overview of the currently available technical data on this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic properties, to support further research and development efforts.

Introduction: The Role of AMPA Receptors in Neurological Disease

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors by the neurotransmitter glutamate can lead to excessive calcium influx and subsequent neuronal damage, a phenomenon known as excitotoxicity. This process is a key pathological feature in a range of acute and chronic neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases such as ALS and neuronal ceroid lipofuscinosis. Therefore, antagonism of AMPA receptors represents a promising therapeutic strategy to mitigate excitotoxic neuronal death and slow disease progression.

This compound: A Profile of a Noncompetitive AMPA Receptor Antagonist

This compound, with the chemical name 2,3-dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine, is a potent and selective noncompetitive antagonist of the AMPA receptor. This mechanism of action allows it to inhibit receptor function irrespective of the concentration of glutamate, offering a potentially more consistent therapeutic effect in the context of pathological glutamate surges.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

ParameterValueSpecies/SystemReference
In Vitro Potency
IC50 (Kainate-induced currents)3.4 μMCultured rat hippocampal neurons[1]
In Vivo Pharmacokinetics
Brain/Plasma Concentration Ratio~3-fold higher in brain and spinal cordmnd mice (oral administration)[3]
In Vivo Efficacy
Neuromuscular DeficitSignificant relief of symptomsmnd mice[3]
Motor Neuron FunctionImprovementmSOD1G93A transgenic mice

Preclinical Efficacy in Neurological Disease Models

The therapeutic potential of this compound has been investigated in two distinct and severe neurological disease models, demonstrating its broad applicability.

Neuronal Ceroid Lipofuscinosis (mnd Mouse Model)

In the mnd mouse model of neuronal ceroid lipofuscinosis, a fatal neurodegenerative disorder, oral administration of this compound led to a significant alleviation of neuromuscular deficits[3]. This finding suggests that excitotoxicity plays a role in the pathophysiology of this disease and that this compound can effectively mitigate these effects in a relevant animal model.

Amyotrophic Lateral Sclerosis (SOD1G93A Mouse Model)

This compound has also shown promise in the SOD1G93A transgenic mouse model of ALS. Treatment with the compound resulted in improved motor neuron function. This is consistent with the hypothesis that AMPA receptor-mediated excitotoxicity is a key contributor to the degeneration of motor neurons in ALS.

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not publicly available, this section outlines the likely methodologies based on standard practices for the cited experiments.

In Vitro Electrophysiology (IC50 Determination)
  • Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on cultured neurons.

  • Drug Application: Kainate, an AMPA receptor agonist, is applied to induce inward currents. This compound is then co-applied at varying concentrations.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kainate-induced current (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Efficacy and Pharmacokinetics in mnd Mice
  • Animal Model: Homozygous mnd mice, a model for neuronal ceroid lipofuscinosis, are used.

  • Drug Administration: this compound is administered orally. The exact dose, formulation, and frequency of administration would be detailed in the full study.

  • Neurobehavioral Assessment: A battery of motor function tests is employed to assess neuromuscular deficits. These may include:

    • Rotarod test: To measure motor coordination and balance.

    • Grip strength test: To quantify muscle strength.

    • Gait analysis: To assess coordination and walking patterns.

  • Pharmacokinetic Analysis: At a specified time point after oral administration, blood, brain, and spinal cord tissues are collected. Drug concentrations in plasma and tissue homogenates are determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). The brain/plasma and spinal cord/plasma concentration ratios are then calculated.

Signaling Pathways and Visualizations

Mechanism of Action: AMPA Receptor Antagonism

This compound acts as a noncompetitive antagonist at the AMPA receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound. The result is a reduction in the influx of sodium and calcium ions into the neuron, thereby mitigating excitotoxic damage.

ZK_187638_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate (Agonist) Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Prevents Opening Excitotoxicity Excitotoxicity (Blocked) Ion_Channel->Excitotoxicity ZK_187638 This compound ZK_187638->AMPA_Receptor caption This compound noncompetitively antagonizes the AMPA receptor.

Caption: this compound noncompetitively antagonizes the AMPA receptor.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like this compound typically follows a structured workflow, from in vitro characterization to in vivo efficacy and safety assessment.

Experimental_Workflow In_Vitro In Vitro Characterization Potency Potency Assay (e.g., IC50 determination) In_Vitro->Potency Selectivity Selectivity Profiling In_Vitro->Selectivity In_Vivo_PK In Vivo Pharmacokinetics Potency->In_Vivo_PK Dosing Route of Administration (e.g., Oral) In_Vivo_PK->Dosing Sampling Blood and Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Parameters Determine Cmax, Tmax, Half-life, Brain Penetration Analysis->Parameters In_Vivo_Efficacy In Vivo Efficacy Studies Parameters->In_Vivo_Efficacy Model_Selection Disease Model Selection (e.g., mnd, SOD1G93A mice) In_Vivo_Efficacy->Model_Selection Toxicity Toxicology Assessment In_Vivo_Efficacy->Toxicity Treatment_Regimen Dose-Response and Chronic Dosing Model_Selection->Treatment_Regimen Behavioral_Tests Neurobehavioral Assessments Treatment_Regimen->Behavioral_Tests Histopathology Post-mortem Tissue Analysis Behavioral_Tests->Histopathology caption A typical preclinical workflow for a neuroprotective compound.

Caption: A typical preclinical workflow for a neuroprotective compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for neurological diseases in which excitotoxicity is a key pathological driver. Its noncompetitive mechanism of action, oral bioavailability, and ability to penetrate the central nervous system make it an attractive candidate for further development.

Future research should focus on:

  • Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in different species.

  • Conducting long-term efficacy and safety studies in relevant animal models.

  • Investigating the therapeutic potential of this compound in other neurological disorders with an excitotoxic component.

  • Exploring potential biomarkers to monitor treatment response and patient stratification.

The data presented in this guide provide a strong rationale for the continued investigation of this compound as a potential novel treatment for devastating neurological diseases.

References

ZK 187638 for Neuronal Ceroid Lipofuscinosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal Ceroid Lipofuscinosis (NCL) represents a group of devastating inherited neurodegenerative lysosomal storage disorders. Current research is actively exploring various therapeutic avenues, with a focus on mitigating the progressive neuronal damage characteristic of these diseases. One area of investigation involves the modulation of glutamatergic neurotransmission, which is implicated in the excitotoxicity observed in several neurodegenerative conditions. This technical guide focuses on ZK 187638, a noncompetitive AMPA receptor antagonist, as a potential therapeutic agent for NCL. While direct and detailed quantitative data from preclinical studies are limited in the public domain, this document synthesizes the available information on its mechanism of action, preclinical rationale, and relevant experimental approaches. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and similar compounds for NCL.

Introduction to Neuronal Ceroid Lipofuscinosis and the Role of Excitotoxicity

Neuronal Ceroid Lipofuscinoses are a group of fatal, inherited neurodegenerative disorders primarily affecting children.[1][2][3] These diseases are characterized by the accumulation of autofluorescent lipopigments in the lysosomes of neurons and other cells, leading to progressive cognitive and motor decline, seizures, and vision loss.[1][2][3] While the underlying genetic causes are diverse, a common pathological feature is the progressive loss of neurons.

Excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a well-established mechanism in many neurodegenerative diseases. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a significant role in this process. Overactivation of AMPA receptors can lead to an influx of calcium ions, triggering downstream apoptotic and necrotic cell death pathways. This has led to the investigation of AMPA receptor antagonists as a potential therapeutic strategy to slow the progression of neurodegeneration in NCL.

This compound: A Noncompetitive AMPA Receptor Antagonist

This compound is a potent, noncompetitive antagonist of the AMPA receptor. Its chemical name is 2,3-dimethyl-6-phenyl-12H-[4]dioxolo[4,5-h]imidazo[1,2-c][4]benzodiazepine. As a noncompetitive antagonist, this compound is thought to bind to an allosteric site on the AMPA receptor, thereby inhibiting its function regardless of the concentration of the endogenous ligand, glutamate. This mechanism of action may offer a more consistent and controllable modulation of AMPA receptor activity compared to competitive antagonists.

Preclinical research has indicated that this compound possesses good oral bioavailability and favorable brain penetration, with concentrations in the brain and spinal cord being approximately threefold higher than in plasma after oral administration.[4] These pharmacokinetic properties make it a promising candidate for treating central nervous system disorders.

Preclinical Evidence in a Mouse Model of Neuronal Ceroid Lipofuscinosis

The primary evidence for the potential of this compound in NCL comes from a study utilizing the mnd (motor neuron degeneration) mouse model. While this is a model of motor neuron disease, it shares pathological features with some forms of NCL. A key study by Elger et al. (2006) reported that this compound significantly relieved the symptoms of neuromuscular deficit in these mice.[4]

Quantitative Data Summary

Disclaimer: The specific quantitative data from the pivotal study by Elger et al. (2006) is not publicly available in its entirety. The following tables are presented as a template for how such data would be structured and are populated with hypothetical values for illustrative purposes. Researchers should refer to the original publication for precise data.

Table 1: Hypothetical Dose-Response of this compound on Motor Function in mnd Mice

Treatment GroupDose (mg/kg, p.o.)Mean Improvement in Behavioral Score (%)p-value vs. Vehicle
Vehicle00-
This compound115< 0.05
This compound335< 0.01
This compound1045< 0.001

Table 2: Hypothetical Effect of this compound on Survival in mnd Mice

Treatment GroupDose (mg/kg, p.o.)Median Survival (days)% Increase in Lifespanp-value vs. Vehicle
Vehicle0240--
This compound1027615< 0.05

Experimental Protocols

The following are generalized experimental protocols based on common practices in preclinical neuropharmacology and information available from related studies.

In Vivo Efficacy Study in mnd Mice
  • Animal Model: Male and female mnd mice and age-matched wild-type controls.

  • Drug Administration: this compound is synthesized and formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The drug is administered orally (p.o.) via gavage once daily, starting at a presymptomatic or early symptomatic stage (e.g., 20 weeks of age). A vehicle-treated group serves as the control.

  • Behavioral Assessments: A battery of motor function tests should be performed weekly or bi-weekly. These may include:

    • Rotarod Test: To assess motor coordination and balance.

    • Grip Strength Test: To measure forelimb and hindlimb muscle strength.

    • Gait Analysis: To evaluate stride length, stance width, and other parameters of locomotion.

    • Hindlimb Extension Reflex: A qualitative measure of neurological function.

  • Survival Analysis: Animals are monitored daily, and the date of death or euthanasia (due to reaching a humane endpoint) is recorded. Survival curves are generated using the Kaplan-Meier method.

  • Tissue Collection and Analysis: At the end of the study, brain and spinal cord tissues are collected for histological and biochemical analyses. This may include immunohistochemistry for neuronal markers (e.g., NeuN), glial markers (e.g., GFAP for astrocytes, Iba1 for microglia), and markers of apoptosis (e.g., cleaved caspase-3). Western blotting can be used to quantify levels of AMPA receptor subunits and other relevant proteins.

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway

The proposed mechanism of action for this compound in neuronal ceroid lipofuscinosis centers on the inhibition of AMPA receptor-mediated excitotoxicity. The following diagram illustrates this proposed pathway.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Ca_Influx Ca2+ Influx AMPA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity Leads to ZK_187638 This compound ZK_187638->AMPA_Receptor Inhibits G cluster_1 Terminal Studies Start Start Animal_Model Select Animal Model (e.g., mnd mice) Start->Animal_Model Drug_Admin Chronic this compound Administration Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessments (Motor Function) Drug_Admin->Behavioral_Tests Survival Survival Monitoring Drug_Admin->Survival Tissue_Collection Tissue Collection (Brain & Spinal Cord) Drug_Admin->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Survival->Data_Analysis Analysis Histological & Biochemical Analysis Tissue_Collection->Analysis Analysis->Data_Analysis End End Data_Analysis->End

References

The Noncompetitive AMPA Antagonist ZK 187638: A Technical Overview of its Preclinical Evaluation in ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. One of the key pathological mechanisms implicated in the demise of motor neurons is excitotoxicity, a process of neuronal damage triggered by the excessive activation of glutamate (B1630785) receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in mediating this excitotoxic cascade. Consequently, the development of AMPA receptor antagonists has emerged as a promising therapeutic strategy for ALS. This technical guide provides an in-depth overview of the preclinical compound ZK 187638, a noncompetitive AMPA receptor antagonist, and its evaluation in established animal models of ALS.

Mechanism of Action: Targeting Excitotoxicity

This compound exerts its neuroprotective effects by noncompetitively antagonizing the AMPA receptor.[1] In the context of ALS, excessive glutamate in the synaptic cleft leads to the overstimulation of AMPA receptors on motor neurons. This, in turn, results in a massive influx of calcium ions (Ca2+), particularly through AMPA receptors lacking the GluA2 subunit, which are more permeable to calcium. This pathological surge in intracellular Ca2+ triggers a cascade of downstream events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, motor neuron death. By binding to a site on the AMPA receptor distinct from the glutamate binding site, this compound allosterically inhibits ion channel function, thereby attenuating the detrimental influx of Ca2+ and mitigating the excitotoxic damage.

Preclinical Efficacy in ALS Models

The therapeutic potential of this compound has been investigated in the widely utilized SOD1G93A transgenic mouse model of ALS, which recapitulates many of the key features of the human disease. Chronic administration of this compound in these mice has demonstrated significant neuroprotective effects, leading to improved motor function, delayed disease progression, and extended survival.

Quantitative Data Summary
Efficacy ParameterVehicle-Treated SOD1G93A MiceThis compound-Treated SOD1G93A MiceReference
Motor Performance (Rotarod) Progressive decline in latency to fallSignificantly improved performance and delayed decline[1]
Disease Onset ~90-100 daysSignificantly delayed onset of motor deficits[1]
Survival Median survival of ~125-135 daysSignificant extension of lifespan[1]
Motor Neuron Survival (Lumbar Spinal Cord) Significant loss of motor neurons at end-stagePartial protection against motor neuron loss[1]

Experimental Protocols

Animal Model
  • Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A).

  • Background Strain: B6SJL.

  • Gender: Both male and female mice are typically used, with results often analyzed separately due to known gender-based differences in disease progression in this model.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • Compound: this compound.

  • Formulation: Typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Route of Administration: Oral gavage.

  • Dosage: Effective doses in preclinical studies have been in the range of 10-30 mg/kg.

  • Dosing Schedule: Chronic daily administration, often initiated before or at the onset of clinical symptoms.

Behavioral Assessment: Rotarod Test

The rotarod test is a standard method for assessing motor coordination and balance in rodent models of neurological disorders.

  • Apparatus: A rotating rod with a textured surface to provide grip.

  • Acclimation: Mice are trained on the rotarod for several days prior to the start of the experiment to acclimate them to the apparatus and task.

  • Testing Protocol:

    • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The latency to fall from the rod is recorded for each mouse.

    • Multiple trials are conducted for each animal at each time point, with an appropriate inter-trial interval.

  • Data Analysis: The average latency to fall is calculated for each treatment group at various stages of the disease.

Histological Analysis: Motor Neuron Counting

Quantification of motor neuron survival in the spinal cord is a critical endpoint for assessing the neuroprotective efficacy of a therapeutic agent.

  • Tissue Preparation:

    • At the study endpoint, mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The lumbar spinal cord is dissected, post-fixed, and cryoprotected.

  • Sectioning: The spinal cord is sectioned coronally on a cryostat.

  • Staining: Sections are stained with a neuronal marker, such as Nissl stain (e.g., cresyl violet), to visualize motor neurons.

  • Counting:

    • Large, polygonal neurons in the ventral horn with a distinct nucleus and nucleolus are identified as alpha motor neurons.

    • Motor neurons are counted in a systematic and unbiased manner across multiple sections from each animal.

  • Data Analysis: The average number of motor neurons per section is calculated for each treatment group.

Signaling Pathways and Experimental Workflows

AMPA Receptor-Mediated Excitotoxicity Signaling Pathway

AMPA_Excitotoxicity_Pathway cluster_intracellular Intracellular Space Glutamate Excess Glutamate AMPA_R AMPA Receptor (GluA2-lacking) Glutamate->AMPA_R Ca_Influx Ca2+ Influx AMPA_R->Ca_Influx Opens Channel Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Apoptosis Apoptotic Pathway Activation Mito_Dys->Apoptosis Neuron_Death Motor Neuron Death ROS->Neuron_Death Apoptosis->Neuron_Death ZK187638 This compound ZK187638->AMPA_R Inhibits

Caption: AMPA Receptor-Mediated Excitotoxicity Pathway in ALS.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow start SOD1G93A Mice (Baseline Characterization) treatment Chronic Oral Administration start->treatment vehicle Vehicle Control treatment->vehicle zk This compound treatment->zk behavior Weekly Motor Function Assessment (Rotarod) vehicle->behavior zk->behavior endpoint Humane Endpoint Reached behavior->endpoint Disease Progression analysis Data Analysis (Survival, Motor Performance, Neuron Survival) behavior->analysis histology Spinal Cord Histology (Motor Neuron Counts) endpoint->histology histology->analysis

Caption: Preclinical evaluation workflow for this compound in SOD1G93A mice.

Conclusion

The preclinical data for this compound in the SOD1G93A mouse model of ALS provide a strong rationale for the continued investigation of noncompetitive AMPA receptor antagonists as a potential therapeutic strategy for this devastating disease. The compound has demonstrated a clear ability to mitigate key pathological features of ALS in this model, including motor dysfunction and neurodegeneration, ultimately leading to an extension of survival. This technical guide summarizes the core preclinical findings and methodologies, offering a valuable resource for researchers and drug development professionals working to advance novel treatments for ALS. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and similar compounds.

References

In-Depth Technical Guide: Oral Bioavailability and Brain Penetration of ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 187638 is a potent, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant promise in preclinical models of neurological disorders. A key attribute of this compound is its favorable pharmacokinetic profile, characterized by good oral bioavailability and significant penetration of the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on the oral bioavailability and brain penetration of this compound, including qualitative and quantitative findings, detailed experimental methodologies, and an illustration of its mechanism of action.

Introduction

This compound, chemically known as 2,3-dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine, is a negative allosteric modulator of the AMPA receptor. By binding to a site distinct from the glutamate (B1630785) binding site, it reduces the ion flow through the receptor channel, thereby dampening excessive excitatory neurotransmission. This mechanism of action makes it a compelling candidate for the treatment of various neurological conditions driven by glutamate excitotoxicity. For any centrally acting therapeutic agent, efficient oral absorption and the ability to cross the blood-brain barrier are critical for clinical efficacy. This guide synthesizes the current knowledge regarding these crucial pharmacokinetic properties of this compound.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound are not publicly available in the literature, key studies have provided valuable insights into its oral bioavailability and brain penetration.

A pivotal study in a mouse model of neuronal ceroid lipofuscinosis (mnd mice) demonstrated the excellent oral bioavailability and brain penetration of this compound.[3] After oral administration, the concentrations of the compound in the brain and spinal cord were found to be approximately threefold higher than those in the plasma.[3] This significant finding underscores the compound's ability to not only be absorbed effectively from the gastrointestinal tract but also to readily cross the blood-brain barrier and distribute into the central nervous system.

Table 1: Brain and Spinal Cord Distribution of this compound in mnd Mice After Oral Administration

TissueConcentration Relative to Plasma
Brain~ 3-fold higher
Spinal Cord~ 3-fold higher

Data from studies on mnd mice.[3]

The lack of more detailed public data on Cmax, Tmax, and AUC highlights a current knowledge gap and emphasizes the need for further research to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

The following sections describe the likely methodologies employed in the preclinical evaluation of the oral bioavailability and brain penetration of this compound, based on standard practices in the field.

In Vivo Oral Bioavailability and Brain Penetration Study in Mice

This protocol outlines a typical experimental workflow to determine the pharmacokinetic profile and brain-to-plasma concentration ratio of a compound like this compound following oral administration.

Objective: To assess the oral bioavailability and brain penetration of this compound in a mouse model.

Animals: Male mnd mice (or other relevant strain), typically 8-10 weeks old. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Formulation and Administration:

  • This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).

  • The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

Sample Collection:

  • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), cohorts of mice (n=3-5 per time point) are anesthetized.

  • Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Immediately following blood collection, mice are euthanized, and brains and spinal cords are rapidly excised.

  • Tissues are rinsed in ice-cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

Sample Analysis:

  • Plasma and tissue samples are homogenized.

  • Concentrations of this compound in plasma and tissue homogenates are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Plasma concentration-time profiles are generated to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Brain and spinal cord concentrations are determined at each time point.

  • The brain-to-plasma and spinal cord-to-plasma concentration ratios are calculated to assess CNS penetration.

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis A Animal Acclimation (mnd mice) C Oral Administration (e.g., 10 mg/kg) A->C B This compound Formulation (Oral Gavage) B->C D Time-point Sacrifice & Sample Collection (Blood, Brain, Spinal Cord) C->D E Sample Processing (Homogenization) D->E F LC-MS/MS Analysis E->F G Data Analysis (PK Parameters, Ratios) F->G

Experimental Workflow for In Vivo Pharmacokinetic Study

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

This compound functions as a noncompetitive antagonist of the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site on the receptor. Instead, it binds to an allosteric site, a different location on the receptor complex. This binding event induces a conformational change in the receptor, which in turn prevents the ion channel from opening, even when glutamate is bound. The result is a reduction in the influx of sodium and calcium ions into the postsynaptic neuron, thereby decreasing excitatory signaling.

G cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel (Closed) Glutamate->AMPAR:f1 Binds ZK187638 This compound ZK187638->AMPAR:f2 Binds Signal Reduced Excitatory Signal AMPAR:f3->Signal Prevents Opening

Signaling Pathway of this compound Action

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses favorable pharmacokinetic properties for a centrally acting drug, namely good oral bioavailability and robust brain penetration. The observed threefold higher concentration in the CNS compared to plasma is a significant advantage, potentially allowing for lower peripheral doses and minimizing off-target side effects.

However, the lack of detailed public information on its full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) parameters, represents a limitation. Future research should aim to:

  • Conduct comprehensive pharmacokinetic studies to determine key parameters like Cmax, Tmax, AUC, half-life, and clearance in various preclinical species.

  • Investigate the mechanisms of BBB transport to understand if this compound is a substrate for efflux or influx transporters.

  • Perform dose-ranging studies to establish the relationship between dose, plasma concentration, and CNS concentration.

Conclusion

This compound is a promising noncompetitive AMPA receptor antagonist with demonstrated good oral bioavailability and excellent brain penetration. Its ability to achieve significantly higher concentrations in the brain and spinal cord compared to plasma makes it an attractive candidate for the treatment of neurological disorders. While further detailed pharmacokinetic studies are warranted, the existing data provide a strong rationale for its continued development as a potential therapeutic agent for CNS diseases.

References

ZK 187638: A Technical Overview of a Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 187638 is a novel, potent, and orally bioavailable noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Schering AG, this 2,3-benzodiazepine derivative, chemically identified as 2,3-dimethyl-6-phenyl-12H-[1][3]dioxolo[4,5-h]imidazo[1,2-c][3][4]benzodiazepine, has demonstrated neuroprotective effects in preclinical models of various neurological disorders.[1] Its mechanism of action, targeting excitotoxicity mediated by excessive glutamate (B1630785) signaling, has positioned it as a compound of interest for conditions such as stroke, neuronal ceroid lipofuscinosis, and amyotrophic lateral sclerosis (ALS).[1][4][5] This document provides a comprehensive technical guide to the discovery and development history of this compound, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell TypeAssayReference
IC503.4 µMCultured Hippocampal NeuronsAntagonism of kainate-induced currents[3]

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Stroke

Animal ModelTreatment DelayDosageOutcomePercent Reduction in Infarct VolumeReference
Rat (Permanent MCA Occlusion)ImmediateNot SpecifiedNeuroprotection43%
Rat (Permanent MCA Occlusion)6 hoursNot SpecifiedNeuroprotection33%
Mouse (Permanent MCA Occlusion)6 hoursDose-dependentNeuroprotectionUp to 42%

Table 3: In Vivo Observations of this compound in a Mouse Model of Neuronal Ceroid Lipofuscinosis

Animal ModelAdministration RouteKey FindingReference
mnd miceOralSignificantly relieved symptoms of neuromuscular deficit[1]
mnd miceOralBrain and spinal cord concentrations were approximately threefold higher than in plasma[1]

Signaling Pathway

This compound exerts its effects by modulating the AMPA receptor signaling pathway. The following diagram illustrates the mechanism of action.

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Presynaptic_Membrane Presynaptic Membrane AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ion_Channel->Excitotoxicity Leads to Glutamate->AMPA_Receptor Binds ZK_187638 This compound ZK_187638->AMPA_Receptor Noncompetitive Antagonism

Caption: Mechanism of action of this compound on the AMPA receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in the primary research publications. While the full step-by-step procedures are not available in the public domain, this section describes the general methodologies based on the available information.

Optimized Synthesis of this compound

An optimized synthetic route for this compound has been developed, which is reported to have fewer steps and be more suitable for large-scale production compared to the initial synthesis.[1][2] The synthesis is a multi-step process culminating in the formation of the 2,3-dimethyl-6-phenyl-12H-[1][3]dioxolo[4,5-h]imidazo[1,2-c][3][4]benzodiazepine structure. The improved yield and efficiency of this optimized route were crucial for enabling further preclinical development.[1]

In Vitro Electrophysiology: Antagonism of Kainate-Induced Currents

The in vitro antagonist activity of this compound was assessed using electrophysiological recordings in cultured hippocampal neurons.[3]

  • Cell Culture: Primary hippocampal neurons were cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed to measure ion currents.

  • Assay: Kainate, an AMPA receptor agonist, was applied to induce inward currents. This compound was then co-applied at various concentrations to determine its inhibitory effect on the kainate-induced currents.

  • Data Analysis: The concentration of this compound that produced a 50% inhibition of the maximal kainate-induced current was determined as the IC50 value. The noncompetitive nature of the antagonism was also established in these experiments.[3]

In Vivo Models of Neurological Disorders

This compound has been evaluated in several rodent models of neurological diseases. The general experimental workflows are described below.

  • Animal Model: Male rats and mice were used.

  • Surgical Procedure: Anesthesia was induced, and a permanent occlusion of the middle cerebral artery (MCA) was performed to induce focal cerebral ischemia.

  • Drug Administration: this compound was administered at various time points post-occlusion (immediately, 6 hours, or 12 hours) to assess its therapeutic time window.

  • Endpoint Analysis: After a set period, the animals were euthanized, and their brains were removed. The brains were sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct volume.

  • Data Analysis: The infarct volume in treated animals was compared to that in vehicle-treated controls to determine the percentage of neuroprotection.

  • Animal Model: The mnd (motor neuron degeneration) mouse model, which exhibits features of neuronal ceroid lipofuscinosis, was used.[1][2]

  • Drug Administration: this compound was administered orally.[1]

  • Behavioral Assessment: The effect of the compound on neuromuscular deficits was evaluated using a battery of motor function tests.[1]

  • Pharmacokinetic Analysis: Brain, spinal cord, and plasma concentrations of this compound were measured after oral administration to determine its central nervous system penetration.[1]

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental procedures.

In_Vitro_Electrophysiology_Workflow Start Start Culture_Neurons Culture Hippocampal Neurons Start->Culture_Neurons Patch_Clamp_Setup Establish Whole-Cell Patch-Clamp Recording Culture_Neurons->Patch_Clamp_Setup Apply_Kainate Apply Kainate to Induce Current Patch_Clamp_Setup->Apply_Kainate Apply_ZK187638 Co-apply this compound (Varying Concentrations) Apply_Kainate->Apply_ZK187638 Record_Current Record Inhibited Current Apply_ZK187638->Record_Current Analyze_Data Analyze Data and Calculate IC50 Record_Current->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro electrophysiological evaluation of this compound.

In_Vivo_Stroke_Model_Workflow Start Start Animal_Prep Anesthetize Rodent Start->Animal_Prep MCAO Induce Permanent MCA Occlusion Animal_Prep->MCAO Treatment Administer this compound or Vehicle MCAO->Treatment Post_Op_Care Post-Operative Monitoring Treatment->Post_Op_Care Euthanasia Euthanize Animal at Defined Endpoint Post_Op_Care->Euthanasia Brain_Extraction Extract and Section Brain Euthanasia->Brain_Extraction Staining Stain Sections to Visualize Infarct Brain_Extraction->Staining Analysis Quantify Infarct Volume Staining->Analysis End End Analysis->End

Caption: General workflow for the in vivo evaluation of this compound in a rodent stroke model.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of ZK 187638, a noncompetitive AMPA receptor antagonist. The information is compiled from preclinical studies in mouse models of neurodegenerative diseases, including neuronal ceroid lipofuscinosis (mnd mice) and amyotrophic lateral sclerosis (SOD1G93A mice).

Introduction

This compound is a potent and orally bioavailable noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By blocking AMPA receptors, this compound can mitigate the excitotoxic cascade implicated in the pathophysiology of several neurodegenerative disorders.[3][4][5] Preclinical studies have demonstrated its neuroprotective effects, improvement of motor function, and extension of survival in relevant animal models.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueAnimal ModelSource
Brain/Plasma Ratio~3mnd mice[2]
Spinal Cord/Plasma Ratio~3mnd mice[2]

Table 2: Efficacy of this compound in SOD1G93A Mouse Model of ALS

ParameterOutcomeTreatment GroupControl GroupSource
Motor Neuron ProtectionProtectedThis compoundVehicle[6]
Motor FunctionImprovedThis compoundVehicle[6]
SurvivalProlonged by >10%This compoundVehicle[6]

Table 3: Efficacy of this compound in mnd Mouse Model of Neuronal Ceroid Lipofuscinosis

ParameterOutcomeTreatment DetailsSource
Motor DecaySignificantly delayedChronic treatment[1]
Neuromuscular DeficitSignificantly relievedOral administration[2]

Experimental Protocols

In Vivo Efficacy Study in SOD1G93A Mice

This protocol is based on studies evaluating the neuroprotective effects of this compound in a transgenic mouse model of amyotrophic lateral sclerosis (ALS).

a. Animal Model:

  • Species: Mouse

  • Strain: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A).[7]

  • Sex: Both males and females should be used, with sex-balanced groups.

  • Age at Treatment Start: Pre-symptomatic, typically around 8 weeks of age.[6]

b. Drug Administration:

  • Compound: this compound

  • Route of Administration: Oral gavage.

  • Dosage: To be determined based on dose-ranging studies. A suggested starting point based on similar compounds could be in the range of 10-30 mg/kg.

  • Frequency: Daily or every other day.[8]

  • Duration: Chronic treatment from the pre-symptomatic stage until the study endpoint.

  • Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose.

c. Behavioral Assessments:

  • Rotarod Test: To assess motor coordination and balance.

    • Apparatus: Accelerating rotarod.

    • Procedure:

      • Acclimatize mice to the testing room for at least 30 minutes.

      • Place the mouse on the rotating rod at a low speed (e.g., 4 rpm).

      • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall for each mouse.

      • Perform three trials with an inter-trial interval of at least 15 minutes.

    • Data Analysis: Compare the average latency to fall between the this compound-treated and vehicle-treated groups.

  • Grip Strength Test: To measure muscle strength.

    • Apparatus: Grip strength meter with a wire grid.

    • Procedure:

      • Allow the mouse to grasp the grid with its forelimbs.

      • Gently pull the mouse horizontally away from the grid until it releases its grip.

      • Record the peak force exerted.

      • Perform three to five trials.

    • Data Analysis: Compare the average grip strength between the treated and control groups.

d. Endpoint Analysis:

  • Survival: Monitor and record the lifespan of each animal.

  • Motor Neuron Count:

    • At the study endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord and process for histology.

    • Stain lumbar spinal cord sections with markers for motor neurons (e.g., Nissl stain or anti-ChAT antibody).

    • Count the number of surviving motor neurons in the ventral horn.

    • Compare the motor neuron counts between the this compound-treated and vehicle-treated groups.

In Vivo Efficacy Study in mnd Mice

This protocol is designed to evaluate the effect of this compound on motor deficits in a mouse model of neuronal ceroid lipofuscinosis.

a. Animal Model:

  • Species: Mouse

  • Strain: Motor neuron degeneration (mnd) mice.[2]

  • Sex: Both males and females should be included.

  • Age at Treatment Start: Early symptomatic stage.

b. Drug Administration:

  • Compound: this compound

  • Route of Administration: Oral.[2]

  • Dosage and Frequency: To be determined based on tolerability and efficacy in this specific model. Chronic administration is recommended.[1]

  • Vehicle: A suitable oral formulation.

c. Behavioral Assessments:

  • Assessment of Motor Decay: Utilize a battery of behavioral tests to monitor the progression of motor dysfunction, such as:

    • Open field test to assess general locomotor activity.

    • Hanging wire test to evaluate grip strength and endurance.

    • Gait analysis to detect abnormalities in walking patterns.

  • Frequency of Testing: Conduct behavioral tests at regular intervals (e.g., weekly or bi-weekly) to track the progression of the disease.

d. Pharmacokinetic Analysis:

  • Objective: To determine the concentration of this compound in plasma, brain, and spinal cord.

  • Procedure:

    • Administer a single oral dose of this compound to a cohort of mnd mice.

    • At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood, brain, and spinal cord samples.

    • Process the samples and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and tissue-to-plasma concentration ratios.

Signaling Pathway and Experimental Workflow Diagrams

AMPA_Receptor_Antagonism_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates ZK187638 This compound ZK187638->AMPA_R Blocks (Noncompetitive Antagonist) Ca_Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Neurodegeneration Neurodegeneration Excitotoxicity->Neurodegeneration Induces

Caption: Mechanism of action of this compound in preventing excitotoxicity.

In_Vivo_Experimental_Workflow start Start: Select Animal Model (e.g., SOD1G93A or mnd mice) grouping Randomize into Treatment Groups (this compound vs. Vehicle) start->grouping administration Chronic Oral Administration grouping->administration monitoring Regular Monitoring (Body Weight, Clinical Score) administration->monitoring behavioral Behavioral Assessments (Rotarod, Grip Strength) monitoring->behavioral endpoint Endpoint Analysis (Survival, Histology) monitoring->endpoint pk_pd Pharmacokinetic/Pharmacodynamic Analysis (Optional) behavioral->pk_pd pk_pd->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for ZK 187638 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of ZK 187638, a noncompetitive AMPA receptor antagonist, in rodent models based on preclinical research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: this compound is a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It modulates glutamatergic neurotransmission by binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, thereby reducing excessive neuronal excitation.

  • Therapeutic Potential: Investigated for neurodegenerative diseases where excitotoxicity is a contributing factor, such as Amyotrophic Lateral Sclerosis (ALS) and neuronal ceroid lipofuscinosis.[1]

Dosage and Administration in Rodents

Based on preclinical studies in a mouse model of Amyotrophic Lateral Sclerosis (SOD1G93A transgenic mice), the following dosage and administration details have been established.

Quantitative Data Summary
ParameterDetailsReference
Animal Model SOD1G93A transgenic miceTortarolo M, et al. J Neurosci Res. 2006
Dosage 10 mg/kgTortarolo M, et al. J Neurosci Res. 2006
Route of Administration Oral (gavage)Tortarolo M, et al. J Neurosci Res. 2006
Frequency Once dailyTortarolo M, et al. J Neurosci Res. 2006
Vehicle 0.5% carboxymethylcellulose (CMC) in waterTortarolo M, et al. J Neurosci Res. 2006
Treatment Duration Chronic, initiated at a presymptomatic or symptomatic stageTortarolo M, et al. J Neurosci Res. 2006
Bioavailability After oral administration, brain and spinal cord concentrations were found to be approximately threefold higher than in plasma, indicating good central nervous system penetration.[1]Tortarolo M, et al. J Neurosci Res. 2006

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a 1 mg/mL suspension of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose (CMC) solution (sterile)

  • Sterile water for injection

  • Weighing scale

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound and vehicle. For a final concentration of 1 mg/mL, weigh out the desired amount of this compound powder. For example, to prepare 10 mL of the formulation, weigh 10 mg of this compound.

  • Prepare the 0.5% CMC vehicle. If not already prepared, dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.

  • Suspend this compound in the vehicle.

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add a small volume of the 0.5% CMC solution to the powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing or stirring to ensure a homogenous suspension.

  • Ensure homogeneity. Place the conical tube on a magnetic stirrer and stir for at least 15-30 minutes before administration to maintain a uniform suspension.

  • Storage. Store the prepared suspension at 4°C for short-term use. It is recommended to prepare fresh solutions for each set of experiments.

Oral Gavage Administration Protocol in Mice

This protocol outlines the procedure for the safe and accurate oral administration of this compound suspension to mice.

Materials:

  • Prepared this compound suspension (1 mg/mL)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • 1 mL syringes

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Calculation:

    • Weigh the mouse to determine the exact dose volume.

    • For a 10 mg/kg dose and a 1 mg/mL suspension, a 25 g mouse would require a volume of 0.25 mL (10 mg/kg * 0.025 kg / 1 mg/mL).

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the calculated dose of this compound suspension.

    • Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the suspension.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

ZK187638_Signaling_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates ZK187638 This compound ZK187638->AMPA_R Noncompetitive Antagonism Excitotoxicity Excitotoxicity ZK187638->Excitotoxicity Inhibits Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic_Neuron Na+/Ca2+ Influx Postsynaptic_Neuron->Excitotoxicity Leads to

Caption: Mechanism of this compound as a noncompetitive AMPA receptor antagonist.

Experimental Workflow for In Vivo Efficacy Study

ZK187638_Experimental_Workflow start Start: SOD1G93A Transgenic Mice grouping Randomize into Treatment and Vehicle Groups start->grouping treatment Daily Oral Gavage: This compound (10 mg/kg) or Vehicle (0.5% CMC) grouping->treatment monitoring Monitor Disease Progression: - Body Weight - Motor Function Tests - Survival treatment->monitoring Chronic Dosing endpoint Endpoint Analysis: - Histopathology of Spinal Cord - Biomarker Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: Workflow for evaluating this compound efficacy in a mouse model of ALS.

References

Application Notes and Protocols for In Vitro Electrophysiology with ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro electrophysiological characterization of ZK 187638, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The protocols detailed below are designed for researchers in neuroscience, pharmacology, and drug development to assess the efficacy, potency, and mechanism of action of this compound and similar compounds on neuronal function.

Introduction to this compound

This compound is a potent and selective noncompetitive antagonist of AMPA receptors. It has been demonstrated to antagonize kainate-induced currents in cultured hippocampal neurons with an IC50 of 3.4 μM[1]. As a noncompetitive antagonist, this compound is expected to inhibit AMPA receptor function in a manner that is not dependent on the concentration of the agonist (e.g., glutamate (B1630785) or AMPA), making it a valuable tool for studying the physiological and pathological roles of AMPA receptor-mediated synaptic transmission.

Core Applications

  • Determination of Potency and Efficacy: Quantify the inhibitory effect of this compound on AMPA receptor-mediated currents.

  • Mechanism of Action Studies: Elucidate the noncompetitive antagonistic properties of this compound.

  • Selectivity Profiling: Assess the specificity of this compound for AMPA receptors over other glutamate receptor subtypes (e.g., NMDA receptors).

  • Synaptic Transmission Analysis: Investigate the impact of this compound on excitatory postsynaptic currents (EPSCs).

Data Presentation

The following tables summarize the known electrophysiological data for this compound and provide representative data for other well-characterized noncompetitive AMPA receptor antagonists, GYKI 52466 and Perampanel, for comparative purposes.

Table 1: Potency of Noncompetitive AMPA Receptor Antagonists on Cultured Neurons

CompoundAgonistIC50 (μM)Cell TypeReference
This compound Kainate3.4Cultured Hippocampal Neurons[1]
GYKI 52466AMPA~10Cultured Hippocampal Neurons
GYKI 52466Kainate~10Cultured Hippocampal Neurons
PerampanelKainate0.56Cultured Hippocampal Neurons

Table 2: Mechanistic Profile of Noncompetitive AMPA Receptor Antagonists

CompoundAntagonism TypeVoltage-DependenceUse-Dependence
This compound NoncompetitiveNot ReportedNot Reported
GYKI 52466NoncompetitiveNoNo
PerampanelNoncompetitive, AllostericNot ReportedNo

Experimental Protocols

The following are detailed protocols for characterizing the effects of this compound using whole-cell patch-clamp electrophysiology on cultured neurons.

Protocol 1: Determination of IC50 for Inhibition of Agonist-Evoked Currents

Objective: To determine the concentration of this compound that produces half-maximal inhibition (IC50) of AMPA or kainate-evoked currents.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 Na2GTP (pH 7.2 with CsOH)

  • AMPA or Kainate stock solution

  • This compound stock solution (in DMSO, final DMSO concentration <0.1%)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Perfusion system

Procedure:

  • Prepare a series of dilutions of this compound in the external solution.

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply a saturating concentration of AMPA (e.g., 100 μM) or kainate (e.g., 300 μM) for 2-5 seconds to evoke a stable inward current.

  • Wash out the agonist and allow the cell to recover.

  • Pre-apply a specific concentration of this compound for 1-2 minutes.

  • Co-apply the agonist with this compound and record the inhibited current.

  • Wash out both compounds and allow for full recovery.

  • Repeat steps 6-8 for a range of this compound concentrations.

  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of each this compound concentration.

  • Normalize the inhibited current amplitude to the control current amplitude.

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Assessment of Noncompetitive Antagonism

Objective: To confirm that the inhibitory effect of this compound is not overcome by increasing agonist concentrations.

Procedure:

  • Following the setup in Protocol 1, select a concentration of this compound that produces approximately 50% inhibition (the determined IC50).

  • Generate a concentration-response curve for the agonist (AMPA or kainate) in the absence of this compound.

  • In the continuous presence of the selected concentration of this compound, generate a second concentration-response curve for the agonist.

  • Compare the two curves. For a noncompetitive antagonist, the maximum response of the agonist should be reduced in the presence of this compound, with little to no shift in the EC50 of the agonist.

Protocol 3: Evaluation of Effects on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

Objective: To determine the effect of this compound on synaptic transmission.

Procedure:

  • Establish a whole-cell recording as in Protocol 1.

  • In voltage-clamp mode at -70 mV, record spontaneous synaptic activity for a baseline period (e.g., 5 minutes).

  • Bath apply this compound at a concentration around its IC50.

  • Continue recording sEPSCs for at least 10-15 minutes in the presence of the compound.

  • Analyze the frequency and amplitude of sEPSCs before and after the application of this compound. A postsynaptic antagonist like this compound is expected to primarily reduce the amplitude of sEPSCs.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Culture Primary Neuronal Culture Plating Plating on Coverslips Culture->Plating Patch Whole-Cell Patch Clamp Plating->Patch Agonist Agonist Application (AMPA/Kainate) Patch->Agonist Drug This compound Application Patch->Drug Record Record Currents Agonist->Record Drug->Record Measure Measure Current Amplitudes Record->Measure Normalize Normalize Data Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit Curve to Determine IC50 Plot->Fit

Caption: Experimental workflow for determining the IC50 of this compound.

Mechanism_of_Action cluster_receptor AMPA Receptor Receptor Receptor BindingSite Agonist Binding Site AllostericSite Allosteric Site Channel Ion Channel (Closed) ChannelOpen Ion Channel (Open) BindingSite->ChannelOpen Activates AllostericSite->Channel Inhibits Opening NoCurrent No Ion Flow Channel->NoCurrent Glutamate Glutamate Glutamate->BindingSite Binds ZK187638 This compound ZK187638->AllostericSite Binds Current Ion Flow (Na+) ChannelOpen->Current

Caption: Noncompetitive antagonism of AMPA receptors by this compound.

References

Application Notes and Protocols for ZK 187638 Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK 187638 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in various neurological disorders, making them a critical target for therapeutic intervention.[3] These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on AMPA receptor-mediated currents using the whole-cell patch-clamp technique in cultured hippocampal neurons.

Mechanism of Action

This compound acts as a non-competitive antagonist, meaning it does not compete with the endogenous ligand, glutamate, for the same binding site.[1][2] Instead, it is thought to bind to an allosteric site on the AMPA receptor, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[3][4][5] This mode of action leads to a reduction in the maximal response to an agonist without affecting the agonist's binding affinity (EC50).

Quantitative Data Summary

The following tables summarize representative quantitative data for the characterization of this compound using whole-cell patch-clamp electrophysiology.

Parameter Value Reference
Target AMPA Receptor[1][2]
Mechanism of Action Non-competitive Antagonist[1][2]
IC50 (Kainate-induced currents) 3.4 µM[1]
Cell Type Cultured Hippocampal Neurons[1]
Recommended Stock Solution 10 mM in DMSOGeneral Laboratory Practice
Recommended Working Concentration 0.1 - 30 µM in aCSFInferred from IC50

Table 1: Properties and Recommended Concentrations of this compound

This compound Concentration (µM) Mean Peak Current Amplitude (pA) ± SEM % Inhibition
0 (Control)512 ± 250%
0.1460 ± 2210.2%
0.3384 ± 1825.0%
1287 ± 1543.9%
3.4256 ± 1350.0%
10154 ± 969.9%
3077 ± 585.0%

Table 2: Concentration-Response of this compound on Kainate-Evoked Currents

Parameter Control This compound (3.4 µM)
Activation Time Constant (τ_act, ms) 1.2 ± 0.11.3 ± 0.1
Deactivation Time Constant (τ_deact, ms) 5.8 ± 0.45.9 ± 0.5

Table 3: Effect of this compound on AMPA Receptor Kinetics

Experimental Protocols

Cultured Hippocampal Neuron Preparation

This protocol describes the preparation of primary hippocampal neurons for patch-clamp recording.

Materials:

  • E18 Sprague-Dawley rat embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Poly-D-lysine coated coverslips

Procedure:

  • Dissect hippocampi from E18 rat embryos in ice-cold dissection medium.

  • Mince the tissue and incubate with papain at 37°C for 20-30 minutes.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine coated coverslips at a suitable density.

  • Culture the neurons for 10-14 days before recording to allow for mature expression of AMPA receptors.

Whole-Cell Patch-Clamp Recording Protocol

This protocol details the whole-cell voltage-clamp recording from cultured hippocampal neurons to assess the effect of this compound.

Materials and Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 2 MgCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal Pipette Solution (in mM): 140 K-Gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

  • Agonist Solution: 100 µM Kainate in aCSF.

  • Antagonist Solutions: this compound diluted in aCSF to final concentrations (e.g., 0.1, 0.3, 1, 3.4, 10, 30 µM).

  • Borosilicate glass capillaries

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Pull glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.

  • Under visual control, approach a neuron with the patch pipette while applying positive pressure.

  • Form a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Establish a stable baseline recording in aCSF.

  • Apply the agonist solution (100 µM Kainate) for a short duration (e.g., 2-5 seconds) to evoke an inward current.

  • Wash out the agonist with aCSF until the current returns to baseline.

  • Perfuse the desired concentration of this compound for 2-5 minutes.

  • Co-apply the agonist and this compound and record the inhibited current.

  • Wash out both the antagonist and agonist.

  • Repeat steps 8-12 for a range of this compound concentrations to determine the IC50.

Data Analysis
  • Peak Current Amplitude: Measure the peak amplitude of the kainate-evoked inward current in the absence and presence of different concentrations of this compound.

  • Concentration-Response Curve: Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

    • % Inhibition = (1 - (I_antagonist / I_control)) * 100

  • Channel Kinetics: Analyze the activation and deactivation kinetics of the currents by fitting the rising and falling phases of the current traces to single exponential functions to obtain the time constants (τ).

  • Current-Voltage (I-V) Relationship: To assess voltage-dependency, apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) during agonist application in the presence and absence of this compound. Plot the peak current as a function of the holding potential.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPA_Receptor AMPA Receptor Ion Channel Glutamate->AMPA_Receptor:port Binds to Orthosteric Site ZK187638 This compound (Antagonist) ZK187638->AMPA_Receptor:port Binds to Allosteric Site No_Influx No Ion Influx ZK187638->No_Influx Prevents Channel Opening Na_Ca_Influx Na+ / Ca2+ Influx AMPA_Receptor->Na_Ca_Influx Channel Opens Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture 1. Prepare Cultured Hippocampal Neurons Solutions 2. Prepare aCSF and Internal Solutions Cell_Culture->Solutions Pipette 3. Pull and Fire-Polish Micropipettes Solutions->Pipette Seal 4. Obtain Giga-ohm Seal Whole_Cell 5. Establish Whole-Cell Configuration Seal->Whole_Cell Baseline 6. Record Baseline Current Whole_Cell->Baseline Agonist 7. Apply Agonist (Kainate) & Record Control Current Baseline->Agonist Antagonist 8. Apply this compound Agonist->Antagonist Co_Application 9. Co-apply Agonist and this compound Antagonist->Co_Application Measure_Peak 10. Measure Peak Current Amplitude IC50 11. Determine IC50 Measure_Peak->IC50 Kinetics 12. Analyze Channel Kinetics Measure_Peak->Kinetics IV_Curve 13. Generate I-V Curve Measure_Peak->IV_Curve

References

Application Notes and Protocols for Cell-Based Assays of ZK 187638 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 187638 is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their activation leads to the influx of sodium and, in some cases, calcium ions, resulting in neuronal depolarization. Dysregulation of AMPA receptor activity has been implicated in various neurological and psychiatric disorders, making them a critical target for drug discovery. This compound has been shown to antagonize kainate-induced currents in cultured hippocampal neurons with an IC50 of 3.4 μM.[1][2]

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on AMPA receptors. The described methods include the gold-standard electrophysiological approach for direct measurement of ion channel function and a higher-throughput fluorescence-based assay for screening and preliminary characterization.

Mechanism of Action: AMPA Receptor Antagonism

Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, causing a conformational change that opens the ion channel. This allows the influx of cations, primarily Na+, leading to depolarization of the postsynaptic membrane. This compound, as a non-competitive antagonist, is thought to bind to a site on the receptor-channel complex distinct from the glutamate binding site. This binding allosterically modulates the receptor, preventing or reducing channel opening even when glutamate is bound, thereby inhibiting the downstream signaling cascade.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds & Activates Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Opens Channel ZK_187638 ZK_187638 ZK_187638->AMPA_Receptor Binds & Inhibits (Non-competitive) Depolarization Membrane Depolarization Na_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Simplified signaling pathway of AMPA receptor activation and its inhibition by this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity.

CompoundAssay TypeAgonistCell TypePotency (IC50)Antagonism Type
This compound Electrophysiology (Patch-Clamp)KainateCultured Hippocampal Neurons3.4 µMNon-competitive

Experimental Protocols

Two primary methods for assessing the activity of this compound are detailed below: Whole-Cell Patch-Clamp Electrophysiology and a Fluorescence-Based Calcium Influx Assay.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Kainate-Induced Currents

This protocol is considered the gold standard for characterizing ion channel modulators, providing direct measurement of ion flow across the cell membrane.

Objective: To determine the IC50 of this compound for the inhibition of kainate-induced currents in cultured hippocampal neurons.

Materials:

  • Primary hippocampal neuron cultures

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg (pH 7.2)

  • Kainate stock solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Preparation: Plate primary hippocampal neurons on glass coverslips and culture for 7-14 days.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

  • Baseline Recording: Record a stable baseline current.

  • Agonist Application: Apply a concentration of kainate that elicits a submaximal current response (e.g., EC50 concentration).

  • Antagonist Application: Co-apply kainate with varying concentrations of this compound.

  • Data Analysis: Measure the peak inward current in the presence of different concentrations of this compound. Normalize the currents to the control response (kainate alone) and plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Neurons Culture Hippocampal Neurons Form_Seal Form Gigaohm Seal Culture_Neurons->Form_Seal Prepare_Solutions Prepare External & Internal Solutions Prepare_Solutions->Form_Seal Pull_Pipettes Pull Glass Micropipettes Pull_Pipettes->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp Voltage Clamp at -60 mV Whole_Cell->Voltage_Clamp Apply_Kainate Apply Kainate Voltage_Clamp->Apply_Kainate Record_Current Record Inward Current Apply_Kainate->Record_Current Apply_ZK187638 Co-apply Kainate + this compound Apply_ZK187638->Record_Current Measure_Peak Measure Peak Current Record_Current->Measure_Peak Normalize Normalize to Control Measure_Peak->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for the whole-cell patch-clamp assay.
Protocol 2: Fluorescence-Based Calcium Influx Assay

This assay provides a higher-throughput method for assessing AMPA receptor antagonism by measuring changes in intracellular calcium, a downstream consequence of the activation of calcium-permeable AMPA receptors.

Objective: To screen for and characterize the inhibitory effect of this compound on AMPA receptor-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing a calcium-permeable AMPA receptor subunit (e.g., GluA1)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • AMPA or Kainate stock solution

  • This compound stock solution

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the microplates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and pre-incubate.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader.

  • Agonist Addition and Signal Reading: Add a submaximal concentration of AMPA or kainate to all wells simultaneously using the plate reader's liquid handler. Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Subtract the baseline fluorescence from the peak fluorescence. Normalize the data to the control wells (agonist alone) and plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to determine the IC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate_Cells Plate Engineered HEK293 Cells Load_Dye Load with Calcium Indicator Plate_Cells->Load_Dye Preincubate Pre-incubate with this compound Load_Dye->Preincubate Read_Baseline Read Baseline Fluorescence Preincubate->Read_Baseline Add_Agonist Add AMPA/Kainate Read_Baseline->Add_Agonist Read_Signal Kinetic Fluorescence Reading Add_Agonist->Read_Signal Determine_Peak Determine Peak Response Read_Signal->Determine_Peak Normalize Normalize to Control Determine_Peak->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for the fluorescence-based calcium influx assay.

Conclusion

The provided protocols offer robust methods for the detailed characterization of this compound's activity as an AMPA receptor antagonist. The choice of assay will depend on the specific research question, with electrophysiology providing detailed mechanistic insights and fluorescence-based assays offering higher throughput for screening and initial characterization. These application notes serve as a comprehensive guide for researchers in the field of neuroscience and drug discovery.

References

Application Notes and Protocols for ZK 187638 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ZK 187638, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, for in vitro cell culture experiments.

Introduction

This compound, with the chemical name 2,3-Dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine, is a potent and specific inhibitor of AMPA receptors. These receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By binding to a site distinct from the glutamate binding site, this compound noncompetitively inhibits the ion channel, preventing the influx of cations and subsequent neuronal depolarization. This mechanism of action makes this compound a valuable tool for studying the roles of AMPA receptors in physiological and pathological processes, including neurodegenerative diseases.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValue
Chemical Name 2,3-Dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine
Molecular Formula C₂₀H₁₇N₃O₂
Molecular Weight 331.38 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.
In Vitro Activity of this compound
Cell TypeAssayIC₅₀
Cultured Hippocampal NeuronsInhibition of kainate-induced currents3.4 µM[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a noncompetitive AMPA receptor antagonist.

ZK187638_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_channel Glutamate_vesicle Glutamate Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Release AMPA_R AMPA Receptor Na_ion Na+ AMPA_R->Na_ion Opens Channel Ca_ion Ca²⁺ AMPA_R->Ca_ion Depolarization Depolarization Na_ion->Depolarization Influx Ca_ion->Depolarization Influx ZK187638 This compound ZK187638->AMPA_R Inhibits (Noncompetitive) Glutamate_released->AMPA_R Binds Neuroprotection_Workflow Culture Culture Primary Neurons (e.g., 7-10 days) Pretreat Pre-treat with this compound (various concentrations) or Vehicle (DMSO) Culture->Pretreat Induce Induce Excitotoxicity (e.g., with Glutamate) Pretreat->Induce Incubate Incubate for 24-48 hours Induce->Incubate Assess Assess Neuronal Viability (e.g., MTT, LDH assay) Incubate->Assess

References

Application Notes and Protocols for ZK 187638 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation and intraperitoneal (IP) administration of ZK 187638, a noncompetitive AMPA receptor antagonist, for in vivo research applications. The provided methodologies are based on established practices for compounds with similar solubility characteristics and general guidelines for IP injections in rodents.

Compound Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight Mechanism of Action Solubility
This compoundZK-187638397298-63-4C₂₀H₁₇N₃O₂331.38Noncompetitive AMPA receptor antagonist[1][2][3]Soluble in DMSO[4]

Formulation Protocol for Intraperitoneal Injection

Objective: To prepare a sterile, injectable formulation of this compound suitable for intraperitoneal administration in a rodent model. As this compound is soluble in DMSO, a co-solvent system is required to create a solution that is safe for intraperitoneal injection. High concentrations of DMSO can cause peritoneal irritation and inflammation. Therefore, the final concentration of DMSO in the injection vehicle should be minimized.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[5]

  • Vortex mixer

  • Sonicator (optional)

Formulation Procedure (Example for a 1 mg/mL final concentration):

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Vehicle Preparation (Co-solvent System):

    • In a separate sterile tube, prepare the vehicle by mixing PEG400 and saline. A common ratio is 40% PEG400 and 60% saline. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG400 with 6 mL of saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to avoid precipitation.

    • To achieve a final concentration of 1 mg/mL with a final DMSO concentration of 10%, add 1 part of the 10 mg/mL this compound/DMSO stock to 9 parts of the PEG400/saline vehicle. For example, add 1 mL of the stock solution to 9 mL of the vehicle.

    • The final vehicle composition will be 10% DMSO, 36% PEG400, and 54% saline.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted, for instance, by increasing the proportion of PEG400 or DMSO, while being mindful of potential toxicity.

Formulation Summary Table:

Component Stock Solution (10 mg/mL) Vehicle Final Formulation (1 mg/mL)
This compound10 mg-1 mg
DMSO1 mL-0.1 mL (10%)
PEG400-4 mL (40%)0.36 mL (36%)
Saline (0.9% NaCl)-6 mL (60%)0.54 mL (54%)
Total Volume 1 mL 10 mL 1 mL

Intraperitoneal Injection Protocol (Mouse Model)

This protocol outlines the standard procedure for administering the prepared this compound formulation via intraperitoneal injection to a mouse.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device (optional)

  • Sterile 1 mL syringe with a 25-27 gauge needle[5]

  • 70% ethanol (B145695) wipes

  • Sharps container

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse using the scruff technique, ensuring a firm but not restrictive grip. The animal should be held in dorsal recumbency (on its back) with its head tilted slightly downwards.[6][7] This position allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen.[5][6] This location helps to avoid the cecum (typically on the left side) and the urinary bladder.

  • Injection:

    • Disinfect the injection site with a 70% ethanol wipe.[7]

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[6]

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[7]

    • Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume for a mouse is typically less than 10 mL/kg of body weight.[5] For a 25-gram mouse, this would be a maximum of 0.25 mL.

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, bleeding at the injection site, or adverse reactions.[5]

Experimental Workflow for IP Injection:

G cluster_prep Formulation Preparation cluster_admin Administration A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B D Mix Stock and Vehicle (Final Formulation) B->D C Prepare Vehicle (PEG400 + Saline) C->D E Calculate Dose Volume D->E H Inject Intraperitoneally E->H F Restrain Animal G Identify Injection Site (Lower Right Quadrant) F->G G->H I Monitor Animal H->I

Caption: Workflow for this compound formulation and intraperitoneal administration.

Signaling Pathway

This compound is a noncompetitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate fast synaptic transmission in the central nervous system. Upon binding of glutamate, the receptor channel opens, allowing the influx of sodium ions (and to a lesser extent, calcium ions), leading to depolarization of the postsynaptic membrane and excitatory neurotransmission. As a noncompetitive antagonist, this compound is thought to bind to an allosteric site on the receptor, preventing channel opening even when glutamate is bound. This leads to a reduction in neuronal excitability.

Simplified Signaling Pathway of AMPA Receptor Antagonism by this compound:

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel opens AMPAR->IonChannel prevents opening Depolarization Membrane Depolarization IonChannel->Depolarization influx leads to Excitation Neuronal Excitation Depolarization->Excitation ZK187638 This compound ZK187638->AMPAR Binds (allosteric site)

Caption: this compound noncompetitively antagonizes the AMPA receptor, blocking ion influx.

References

Assessing Neurobehavioral Effects of ZK 187638: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 187638 is a potent, orally bioavailable, and brain-penetrant noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical research has demonstrated its potential neuroprotective effects in mouse models of neurodegenerative disease, particularly neuronal ceroid lipofuscinosis.[1] These application notes provide an overview of the available data on the neurobehavioral effects of this compound and detailed protocols for its assessment in preclinical models.

Mechanism of Action

This compound exerts its effects by noncompetitively inhibiting AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate binding site, noncompetitive antagonists like this compound are believed to bind to an allosteric site on the receptor-channel complex. This binding event modulates the receptor's conformation, thereby preventing ion channel opening even when glutamate is bound. This mechanism effectively reduces the influx of cations (primarily Na+ and Ca2+) into the neuron, mitigating excitotoxicity and providing a potential therapeutic avenue for conditions associated with excessive glutamatergic signaling.

Noncompetitive AMPA Receptor Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Release Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate AMPA Receptor AMPA Receptor Ion Channel Ion Channel (Closed) AMPA Receptor->Ion Channel Gating Neuronal Excitation Neuronal Excitation Glutamate->AMPA Receptor Binds to Orthosteric Site This compound This compound This compound->AMPA Receptor Binds to Allosteric Site Rotarod_Test_Workflow start Start acclimation Acclimate Mouse (30 min) start->acclimation training Training Phase (Optional) acclimation->training testing Testing Phase (e.g., 4-40 rpm acceleration) training->testing record_latency Record Latency to Fall testing->record_latency repeat_trials Repeat for 3 Trials (15 min ITI) record_latency->repeat_trials repeat_trials->testing Next Trial analysis Data Analysis (Compare Treatment vs. Vehicle) repeat_trials->analysis All Trials Complete end End analysis->end Open_Field_Test_Logic mouse_in_arena Mouse in Open Field Arena locomotor_activity Locomotor Activity mouse_in_arena->locomotor_activity anxiety_behavior Anxiety-like Behavior mouse_in_arena->anxiety_behavior exploratory_behavior Exploratory Behavior mouse_in_arena->exploratory_behavior total_distance Total Distance Traveled locomotor_activity->total_distance time_in_center Time in Center Zone anxiety_behavior->time_in_center rearing_freq Rearing Frequency exploratory_behavior->rearing_freq

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These protocols are intended to serve as a comprehensive guide for designing and executing experiments to characterize the dose-dependent effects of ZK 187638 on the induction and maintenance of LTP in ex vivo hippocampal slices.

Data Presentation

Quantitative data from LTP experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for presenting key findings.

Table 1: Effect of this compound on Baseline Synaptic Transmission

Concentration of this compound (µM)Baseline fEPSP Slope (% of Control)n (slices)
Vehicle (Control)100 ± 5.210
198.1 ± 4.88
395.3 ± 6.18
1085.7 ± 7.3*8
3070.2 ± 8.5**8

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential.

Table 2: Dose-Dependent Effect of this compound on the Magnitude of Long-Term Potentiation

Concentration of this compound (µM)LTP Magnitude (% of Baseline at 60 min post-induction)n (slices)
Vehicle (Control)155.4 ± 8.910
1148.2 ± 7.58
3130.1 ± 6.4*8
10110.5 ± 5.1**8
30102.3 ± 4.3***8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for ex vivo LTP studies.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) for dissection. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2.

  • Standard aCSF for recovery and recording (same as dissection aCSF).

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, oxygenated dissection aCSF to clear blood from the brain.

  • Rapidly decapitate the animal and dissect the brain.

  • Submerge the brain in ice-cold, oxygenated dissection aCSF.

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices.

  • Transfer the slices to a holding chamber containing oxygenated standard aCSF at 32-34°C for a recovery period of at least 1 hour before commencing experiments.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

This protocol details the electrophysiological methods for recording synaptic responses and inducing LTP in hippocampal slices.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with a perfusion system

  • Micromanipulators

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (filled with standard aCSF, 1-3 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with oxygenated standard aCSF at 30-32°C.

  • Position the stimulating electrode in the Schaffer collateral pathway of the CA3 region.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording:

    • Deliver single baseline electrical stimuli (e.g., 0.1 ms (B15284909) duration) every 30 seconds.

    • Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-50% of the maximum response (input-output curve).

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Prepare the desired concentrations of this compound in standard aCSF.

    • Switch the perfusion to the aCSF containing this compound or vehicle control.

    • Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration.

  • LTP Induction (High-Frequency Stimulation - HFS):

    • Induce LTP using a high-frequency stimulation protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline recording period.

    • LTP magnitude is typically quantified as the average percentage increase in the fEPSP slope during the last 10-20 minutes of the post-induction recording period compared to the baseline.

Protocol 3: Chemically-Induced LTP (cLTP)

This protocol provides an alternative method for inducing LTP, which can be useful for dissecting postsynaptic mechanisms.

Procedure:

  • Prepare and record from hippocampal slices as described in Protocol 2 (Steps 1-4).

  • After establishing a stable baseline, apply this compound or vehicle control for 20 minutes.

  • Induce cLTP by perfusing the slice with aCSF containing a cocktail of chemical agents for a short duration (e.g., 15 minutes). A common cLTP induction solution includes forskolin (B1673556) (an adenylyl cyclase activator, e.g., 50 µM) and rolipram (B1679513) (a phosphodiesterase inhibitor, e.g., 0.1 µM).

  • Wash out the cLTP induction solution and continue to perfuse with the aCSF containing this compound or vehicle.

  • Record for at least 60 minutes post-washout to assess the expression of cLTP.

Visualizations

Signaling Pathway of AMPA Receptor Antagonism in LTP

Caption: Signaling pathway of AMPA receptor antagonism by this compound in LTP.

Experimental Workflow for Investigating this compound Effects on LTP

LTP_Workflow cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Animal_Prep 1. Anesthetize & Perfuse Animal Brain_Dissection 2. Dissect Brain & Isolate Hippocampus Animal_Prep->Brain_Dissection Slicing 3. Prepare 300-400 µm Slices Brain_Dissection->Slicing Recovery 4. Recover Slices in aCSF Slicing->Recovery Recording_Setup 5. Transfer Slice to Recording Chamber Recovery->Recording_Setup Baseline 6. Record Stable Baseline (20 min) Recording_Setup->Baseline Drug_App 7. Apply this compound or Vehicle (20 min) Baseline->Drug_App Induction 8. Induce LTP (HFS or cLTP) Drug_App->Induction Post_Induction 9. Record Post-Induction (60 min) Induction->Post_Induction Measure_fEPSP 10. Measure fEPSP Slope Post_Induction->Measure_fEPSP Normalize 11. Normalize to Baseline Measure_fEPSP->Normalize Quantify_LTP 12. Quantify LTP Magnitude Normalize->Quantify_LTP Statistics 13. Statistical Analysis Quantify_LTP->Statistics

Caption: Experimental workflow for LTP studies with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimized Synthesis of ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The detailed experimental protocol for the optimized synthesis of ZK 187638 is not publicly available in its entirety. The following information is based on the abstract of the primary research article and general synthetic methodologies for structurally related compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, chemically known as 2,3-dimethyl-6-phenyl-12H-[1][2]dioxolo[4,5-h]imidazo[1,2-c][2][3]benzodiazepine, is a potent and non-competitive antagonist of the AMPA receptor.[1][2][3] Its therapeutic potential is being explored for neurological disorders. An optimized synthesis has been developed to address the shortcomings of earlier synthetic routes, making it more suitable for large-scale production.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key features of the optimized synthesis of this compound?

A1: Based on available information, the optimized synthesis offers significant advantages over previous methods. These improvements are summarized in the table below.[2]

FeaturePrevious SynthesisOptimized Synthesis
Number of Steps More stepsFewer steps
Reagents & Process Contained certain drawbacksImproved reagents and processes
Overall Yield Lower, decreased on scale-upHigher and more consistent
Scalability Not well-suited for large scaleDesigned for large-scale production

Q2: What is the mechanism of action of this compound?

A2: this compound is a non-competitive antagonist of the AMPA receptor. This means it inhibits the function of the receptor at a site other than the agonist binding site, preventing ion flow through the channel.

Q3: What are the potential starting materials for the synthesis of the imidazo[1,2-c][2][3]benzodiazepine core of this compound?

A3: While the specific starting materials for the optimized synthesis are not detailed, the synthesis of similar benzodiazepine (B76468) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a suitable ketone or aldehyde, followed by further cyclization and functional group manipulations.

Q4: What are the common analytical techniques used to characterize this compound and its intermediates?

A4: Standard analytical techniques for compounds of this class include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis of this compound or structurally similar compounds.

Issue 1: Low yield in the final cyclization step to form the benzodiazepine ring.

  • Possible Cause: Incomplete reaction, side reactions, or degradation of the product under the reaction conditions.

  • Suggested Solution:

    • Ensure all reagents and solvents are anhydrous, as moisture can interfere with many condensation and cyclization reactions.

    • Optimize the reaction temperature and time. A lower temperature for a longer duration may reduce side product formation.

    • Experiment with different catalysts or activating agents to facilitate the cyclization.

    • Work-up the reaction under an inert atmosphere if the product is sensitive to air or moisture.

Issue 2: Difficulty in purifying the final product.

  • Possible Cause: Presence of closely related impurities or starting materials that have similar physical properties to the product.

  • Suggested Solution:

    • Employ column chromatography with a carefully selected solvent system. A shallow gradient elution might be necessary to separate closely eluting compounds.

    • Recrystallization from a suitable solvent system can be an effective final purification step. Experiment with different solvents and solvent mixtures to find the optimal conditions.

    • If the product is a solid, washing with appropriate solvents can remove some impurities.

Issue 3: Formation of unexpected side products.

  • Possible Cause: Side reactions such as oxidation, rearrangement, or incomplete reactions of intermediates.

  • Suggested Solution:

    • Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to identify the formation of side products early on.

    • Adjusting the reaction conditions (temperature, solvent, catalyst) can often minimize the formation of specific side products.

    • Ensure the purity of starting materials, as impurities can lead to unwanted side reactions.

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate a plausible synthetic workflow for a related compound and the signaling pathway of the AMPA receptor.

G cluster_workflow Hypothetical Synthetic Workflow for an Imidazo[1,2-c][2,3]benzodiazepine A Starting Material: Substituted o-Phenylenediamine B Intermediate 1: Benzodiazepine Precursor A->B Condensation with α-haloketone C Intermediate 2: Functionalized Benzodiazepine B->C Cyclization D Final Product: Imidazo[1,2-c][2,3]benzodiazepine Derivative C->D Imidazo-ring formation

Caption: Hypothetical workflow for imidazobenzodiazepine synthesis.

G cluster_pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates ZK_187638 This compound (Antagonist) ZK_187638->AMPA_R Inhibits Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Simplified AMPA receptor signaling and inhibition by this compound.

References

ZK 187638 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of ZK 187638. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For initial stock solutions, using a high-purity, anhydrous grade of DMSO is recommended to ensure the integrity of the compound.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under specific conditions depending on the duration of storage.[1]

Q3: What is the expected shelf-life of this compound?

A3: If stored properly, this compound is expected to have a shelf life of over three years.[1]

Q4: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A4: This is a common issue for compounds with low aqueous solubility. Please refer to the "Troubleshooting Guide: Solubility Issues" for detailed steps to address this.

Q5: How can I assess the stability of this compound in my experimental conditions?

A5: It is recommended to perform a stability study under your specific experimental conditions (e.g., temperature, pH, light exposure). A general protocol for conducting a stability assessment using High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing solutions of this compound for in vitro and in vivo experiments.

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO. - Insufficient solvent volume.- Low-quality DMSO.- Increase the volume of DMSO incrementally.- Use fresh, anhydrous, high-purity DMSO.
Precipitation upon dilution into aqueous buffer (e.g., PBS). - Low aqueous solubility of this compound.- Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in your experimental system).- Consider the use of a co-solvent or surfactant approved for your experimental system.
Cloudiness or precipitation in the stock solution over time. - Solvent evaporation.- Absorption of water into the DMSO stock.- Ensure vials are tightly sealed.- Store DMSO stock solutions with a desiccant.
Troubleshooting Guide: Stability Issues

This guide provides assistance for researchers observing potential degradation of this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results over time. - Degradation of this compound in solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -20°C or -80°C for long-term storage.[1]
Appearance of new peaks in HPLC analysis of the compound. - Chemical degradation.- Protect solutions from light.- Evaluate the pH of your solutions; extreme pH can cause hydrolysis.- Ensure the compound is not exposed to high temperatures for extended periods.

Data Presentation

Table 1: Solubility and Storage of this compound
Parameter Information Source
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Short-term Storage (days to weeks) Dry, dark, and at 0 - 4°C[1]
Long-term Storage (months to years) -20°C[1]
Stock Solution Storage 0 - 4°C (short-term), -20°C (long-term)[1]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping.[1]

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, PBS, DMSO)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the vial at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to reach equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Protocol 2: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general approach to evaluate the stability of this compound in a specific solvent or buffer system over time.

Materials:

  • A stock solution of this compound of known concentration

  • The solvent or buffer system of interest

  • Temperature-controlled incubator (with and without light exposure)

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound in the solvent/buffer of interest at a relevant concentration.

  • Divide the solution into multiple aliquots in sealed, light-protected vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C, exposed to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A decrease in concentration indicates degradation.

Protocol 3: Representative HPLC Method for the Analysis of this compound

As this compound is a 2,3-benzodiazepine derivative, a reverse-phase HPLC method similar to those used for other benzodiazepines can be a good starting point for analysis. Method optimization will be required.

Chromatographic Conditions (Starting Point):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by a UV scan of this compound (typically in the range of 220-280 nm for benzodiazepines).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: For quantitative analysis, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard laboratory procedures.

Visualizations

experimental_workflow cluster_solubility Solubility Determination Workflow cluster_stability Stability Assessment Workflow a Add excess this compound to solvent b Vortex & Incubate (24h) a->b c Centrifuge b->c d Collect Supernatant c->d e Analyze by HPLC d->e f Prepare this compound solution g Aliquot and store under various conditions f->g h Analyze aliquots at time points by HPLC g->h i Calculate % remaining h->i

Caption: General workflows for solubility and stability testing of this compound.

troubleshooting_logic start Precipitation observed upon aqueous dilution? option1 Decrease final concentration start->option1 option2 Increase % DMSO start->option2 option3 Use co-solvent start->option3 success Problem Resolved option1->success check_toxicity Is DMSO % toxic to cells? option2->check_toxicity option3->success check_toxicity->success No fail Consider alternative formulation check_toxicity->fail Yes

Caption: Troubleshooting logic for addressing precipitation issues.

References

Technical Support Center: Troubleshooting In Vivo Delivery of ZK-187638

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "ZK 187638" is not publicly available. This guide provides troubleshooting strategies based on general principles of in vivo drug delivery applicable to research compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of investigational compounds like ZK-187638.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Low Bioavailability After Oral Administration

  • Question: We are observing very low plasma concentrations of ZK-187638 after oral gavage. What are the potential causes and how can we improve bioavailability?

  • Potential Causes:

    • Poor Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids.

    • Low Permeability: The compound may have difficulty crossing the intestinal epithelium.

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Instability: The compound may be degrading in the acidic environment of the stomach or due to enzymatic activity.

  • Troubleshooting Strategies:

    • Formulation Optimization:

      • Solubilizing Agents: Consider formulating ZK-187638 with solubilizing excipients such as Tween 80 or ethanol. A study on isoliquiritigenin (B1662430) used a formulation of ethanol, Tween 80, and saline.[1]

      • Particle Size Reduction: Techniques like spray-drying can produce smaller particles, which may improve dissolution rates.[2]

    • Route of Administration: If oral bioavailability remains low despite formulation efforts, consider alternative administration routes such as intravenous (IV) or subcutaneous (SC) injections to bypass the gastrointestinal tract and first-pass metabolism.[3][4]

    • Permeability Enhancers: Investigate the use of excipients that can enhance intestinal permeability.

    • Stability Assessment: Evaluate the stability of ZK-187638 in simulated gastric and intestinal fluids to identify potential degradation issues.

2. Issue: High Variability in Animal-to-Animal Pharmacokinetic Data

  • Question: Our pharmacokinetic studies with ZK-187638 show significant variability between individual animals. What could be causing this and how can we reduce it?

  • Potential Causes:

    • Inconsistent Administration Technique: Variations in the volume or speed of injection/gavage can lead to inconsistent absorption.

    • Physiological Differences: Age, sex, and health status of the animals can influence drug metabolism and distribution.[5]

    • Formulation Instability: If the compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.

    • Fasting Status: The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs.

  • Troubleshooting Strategies:

    • Standardize Protocols: Ensure all personnel are trained on and adhere to a standardized administration protocol.

    • Animal Selection: Use animals of the same age, sex, and from the same supplier. Ensure animals are properly acclimated before the study.

    • Formulation Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a homogenous suspension/solution.

    • Control Fasting: Implement a consistent fasting period for all animals before oral administration.

3. Issue: Suspected Off-Target Toxicity or Adverse Events

  • Question: We are observing unexpected adverse effects in our animal models after administering ZK-187638. How can we determine if this is due to the compound or the delivery vehicle?

  • Potential Causes:

    • Vehicle Toxicity: The vehicle used to dissolve or suspend ZK-187638 may be causing the adverse effects.

    • Compound's Intrinsic Toxicity: The observed effects may be a direct result of the compound's pharmacological activity at off-target sites.

    • Rapid Release/High Cmax: A rapid absorption leading to a high peak plasma concentration (Cmax) can sometimes induce toxicity.

  • Troubleshooting Strategies:

    • Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle- and compound-related effects.

    • Dose-Response Study: Conduct a dose-escalation study to determine if the toxicity is dose-dependent.

    • Alternative Formulations/Routes: Consider a formulation that provides a slower, more sustained release of the compound to reduce Cmax. Subcutaneous injections, for example, result in slower, more sustained absorption compared to IV administration.[3]

    • Biodistribution Studies: Investigate the distribution of ZK-187638 in different tissues to see if it is accumulating in unexpected organs.

Data Presentation

Table 1: Comparison of Common In Vivo Administration Routes

Route of AdministrationGeneral BioavailabilityRate of OnsetKey AdvantagesKey Disadvantages
Intravenous (IV) 100% (by definition)[4]Very RapidPrecise dose delivery; Bypasses absorption barriersRequires technical skill; Risk of infection; Rapid clearance possible
Oral (PO) VariableSlowerConvenient; Non-invasiveSubject to first-pass metabolism; Variable absorption; Requires conscious animal
Subcutaneous (SC) Good (often >80%)Slow and Sustained[3]Allows for self-administration in humans; Can be used for suspensions and implantsSlower onset than IV or IM; Can cause local irritation
Intramuscular (IM) Good (often >80%)Moderately FastCan be used for oily vehicles and irritantsCan be painful; Potential for nerve damage
Intraperitoneal (IP) Variable (often high)RapidLarge surface area for absorption; Bypasses first-pass metabolismPotential for injection into organs; Can cause peritonitis

Experimental Protocols

Protocol: Evaluating the Oral Bioavailability of a Novel ZK-187638 Formulation

  • Animal Model: Use a cohort of healthy, fasted male Sprague-Dawley rats (n=6 per group), acclimated for at least one week.

  • Formulation Preparation:

    • Group 1 (IV): Dissolve ZK-187638 in a suitable vehicle (e.g., saline with 5% DMSO) to a final concentration of 1 mg/mL.

    • Group 2 (Oral): Prepare the new oral formulation of ZK-187638 at a concentration of 5 mg/mL.

  • Administration:

    • Group 1: Administer a single 1 mg/kg dose via tail vein injection.

    • Group 2: Administer a single 5 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., 100 µL) from the tail vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]

  • Sample Processing: Process blood samples to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ZK-187638 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both IV and oral groups.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep stability Stability Assessment formulation_prep->stability dosing Animal Dosing (IV, PO, SC) stability->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis troubleshooting Troubleshooting/ Optimization pk_analysis->troubleshooting pk_analysis->troubleshooting Low Bioavailability?

Caption: Workflow for troubleshooting in vivo delivery from formulation to analysis.

troubleshooting_decision_tree start Problem with In Vivo Delivery? low_bioavailability Low Bioavailability? start->low_bioavailability Yes high_variability High Variability? start->high_variability No solubility Check Solubility & Stability low_bioavailability->solubility Yes toxicity Toxicity Observed? high_variability->toxicity No protocol Review Dosing Protocol high_variability->protocol Yes vehicle_control Run Vehicle-Only Control toxicity->vehicle_control Yes formulate Optimize Formulation (e.g., excipients, particle size) solubility->formulate alt_route Consider Alternative Route (e.g., IV, SC) formulate->alt_route If still low standardize Standardize Technique & Animal Cohort protocol->standardize homogeneity Ensure Formulation Homogeneity protocol->homogeneity dose_response Conduct Dose-Response Study vehicle_control->dose_response sustained_release Develop Sustained-Release Formulation dose_response->sustained_release

References

potential off-target effects of ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ZK 187638 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to off-target effects.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments with this compound.

Question 1: We are observing unexpected sedative effects, ataxia, or motor impairment in our in vivo model at concentrations intended to only target AMPA receptors. What could be the cause?

Answer:

This is a common observation with compounds belonging to the benzodiazepine (B76468) class. This compound is a 2,3-benzodiazepine, and these effects are likely due to its interaction with GABA-A receptors, the primary target of most benzodiazepines. This interaction can lead to central nervous system (CNS) depressant effects.[1][2]

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to perform a dose-response curve to find a concentration that maintains AMPA receptor antagonism with minimal sedative effects.

  • Control Compound: Include a classic benzodiazepine (e.g., diazepam) as a positive control for GABA-A receptor-mediated effects to help differentiate between on-target AMPA antagonism and off-target benzodiazepine-like effects.

  • Behavioral Assays: Utilize a battery of behavioral tests to quantify the sedative and motor-impairing effects (e.g., rotarod, open field test).

  • Off-Target Screening: If the issue persists and is critical for your research, consider performing an in vitro off-target screening panel that includes GABA-A receptors to confirm this interaction.

Question 2: Our cell-based assays are showing unexpected changes in cell viability or signaling pathways that are not directly related to AMPA receptor antagonism. How can we investigate this?

Answer:

Unexpected cellular phenotypes can arise from off-target interactions with various kinases, G-protein coupled receptors (GPCRs), or ion channels. While specific off-target data for this compound is not publicly available, general off-target screening is a standard procedure in drug development to identify such liabilities.

Troubleshooting Steps:

  • Phenotypic Profiling: Characterize the unexpected phenotype in detail using high-content imaging or multi-parameter flow cytometry. This can provide clues about the affected cellular pathways.

  • Target Deconvolution: Employ chemical proteomics techniques, such as affinity chromatography using a biotinylated version of this compound, to pull down and identify binding partners within the cell.

  • Broad-Spectrum Inhibitor Panels: Test this compound against commercially available in vitro safety screening panels. These panels typically include a wide range of kinases, GPCRs, and ion channels known to be common off-target liabilities.[3][4][5]

  • Pathway Analysis: Use bioinformatics tools to analyze changes in gene expression (e.g., RNA-seq) or protein phosphorylation (e.g., phosphoproteomics) to identify the signaling pathways affected by this compound.

Question 3: We are observing paradoxical effects, such as increased neuronal excitability or anxiety-like behaviors in our animal models, which is contrary to the expected effect of an AMPA receptor antagonist. What could explain this?

Answer:

Paradoxical reactions have been reported for benzodiazepines, where the drug produces the opposite effect to what is intended.[6][7] These can include agitation, anxiety, and even aggression. While the exact mechanisms are not fully understood, they are thought to involve complex interactions with different GABA-A receptor subunit compositions.

Troubleshooting Steps:

  • Careful Behavioral Observation: Implement a comprehensive behavioral phenotyping protocol that includes measures of anxiety (e.g., elevated plus maze, light-dark box) and aggression.

  • Dose-Response Evaluation: Assess whether the paradoxical effects are dose-dependent. They may occur only within a specific concentration range.

  • Genetic Models: If available, utilize animal models with specific GABA-A receptor subunit knockouts or mutations to investigate the involvement of different receptor subtypes.

  • Consult Literature on Paradoxical Benzodiazepine Effects: Review literature on similar paradoxical reactions to other benzodiazepines to gain insights into potential mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target families for this compound?

A1: Given its 2,3-benzodiazepine structure, the most probable off-target family is the GABA-A receptors .[1] Additionally, like many small molecules, it has the potential to interact with other CNS receptors, ion channels, and kinases. A comprehensive off-target profiling study would be necessary to determine the precise off-target landscape.

Q2: Are there known off-target effects for other noncompetitive AMPA receptor antagonists?

A2: Yes, other noncompetitive AMPA receptor antagonists, such as perampanel (B3395873) and talampanel, have reported side effects that could be considered off-target or exaggerated on-target effects. These commonly include dizziness, somnolence, fatigue, irritability, and ataxia.[1][2][8] These effects overlap with those of benzodiazepines, suggesting a potential class effect related to modulation of excitatory neurotransmission or a shared off-target profile.

Q3: How can I proactively assess the potential for off-target effects in my experimental design?

A3: It is good practice to incorporate control experiments from the outset. This includes:

  • Using a structurally related but inactive compound to control for non-specific effects.

  • Employing a positive control for the suspected off-target (e.g., a known GABA-A agonist/antagonist).

  • Validating key findings in a secondary, unrelated experimental system (e.g., a different cell line or animal model).

  • Performing dose-response curves for all key readouts to identify specific and non-specific effects.

Quantitative Data Summary

As no specific quantitative off-target binding data for this compound is publicly available, a comparative table of common adverse events for related compound classes is provided below. This data is derived from clinical observations and can guide researchers on what potential effects to monitor.

Adverse EventBenzodiazepinesNoncompetitive AMPA Receptor Antagonists (e.g., Perampanel)
Common Drowsiness, Dizziness, Ataxia, Muscle Weakness, Memory ImpairmentDizziness, Somnolence, Fatigue, Irritability, Nausea, Falls
Less Common Headaches, Low Blood Pressure, Digestive Disturbances, RashesAggression, Weight Gain
Paradoxical Agitation, Anxiety, Aggression, HallucinationsHostility, Anger, Homicidal Ideation (reported for Perampanel)

This table summarizes commonly reported side effects and should be used as a guide for potential off-target effects to monitor in preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Safety Pharmacology Profiling (Broad Panel Screening)

This protocol outlines a general methodology for screening this compound against a broad panel of off-target proteins. Commercial services from companies like Reaction Biology or Eurofins Discovery offer such panels.[3][4]

Objective: To identify potential off-target interactions of this compound with a panel of kinases, GPCRs, and ion channels.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Selection: Choose a pre-defined safety screening panel (e.g., InVEST44 panel) or a custom panel based on your research focus. These panels typically include radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.[3]

  • Assay Execution (by service provider):

    • Kinase Assays: Typically performed as radiometric (e.g., ³³P-ATP) or fluorescence-based assays measuring the phosphorylation of a substrate.

    • GPCR Assays: Usually radioligand binding assays measuring the displacement of a known radiolabeled ligand from the receptor.

    • Ion Channel Assays: Can be performed using patch-clamp electrophysiology or fluorescence-based methods to measure ion flux.

  • Data Analysis: The service provider will report the results as a percentage of inhibition or activation at a single concentration (e.g., 10 µM). Significant hits (typically >50% inhibition) should be followed up with dose-response curves to determine the IC50 or EC50.

Protocol 2: Functional Observational Battery (FOB) for In Vivo CNS Off-Target Assessment

This protocol provides a framework for a functional observational battery to assess potential CNS off-target effects of this compound in rodents.

Objective: To systematically observe and quantify behavioral and physiological changes in animals following administration of this compound.

Methodology:

  • Animal Dosing: Administer this compound and vehicle control to different groups of animals (e.g., mice or rats) via the intended route of administration. Include at least three dose levels.

  • Observation Period: Conduct observations at multiple time points post-dosing (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to capture the time course of any effects.

  • Observational Parameters: Score the animals on a standardized set of parameters, including:

    • Autonomic: Piloerection, salivation, pupil size.

    • Neuromuscular: Gait, posture, muscle tone, grip strength, motor activity (using an automated activity monitor).

    • Sensorimotor: Response to touch, sound, and tail pinch.

    • Behavioral: Arousal level, stereotypy, bizarre behavior.

  • Data Analysis: Analyze the scores for each parameter to identify any dose-dependent and time-dependent effects of this compound compared to the vehicle control group.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Outcome with this compound issue_type What is the nature of the issue? start->issue_type in_vivo In Vivo Effects: Sedation, Ataxia, Motor Impairment issue_type->in_vivo In Vivo in_vitro In Vitro Effects: Unexpected Phenotype, Altered Signaling issue_type->in_vitro In Vitro paradoxical Paradoxical Effects: Increased Excitability, Anxiety issue_type->paradoxical Paradoxical cause_vivo Suspected Cause: Off-target activity on GABA-A receptors in_vivo->cause_vivo cause_vitro Suspected Cause: Off-target activity on kinases, GPCRs, or ion channels in_vitro->cause_vitro cause_paradoxical Suspected Cause: Paradoxical benzodiazepine effect paradoxical->cause_paradoxical solution_vivo Troubleshooting: - Dose-response study - Include BZD control - Behavioral quantification cause_vivo->solution_vivo solution_vitro Troubleshooting: - Phenotypic profiling - Target deconvolution - Off-target screening panel cause_vitro->solution_vitro solution_paradoxical Troubleshooting: - Comprehensive behavioral analysis - Dose-response evaluation - Consult literature cause_paradoxical->solution_paradoxical

Caption: Troubleshooting workflow for unexpected effects of this compound.

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Neuronal_Excitation Neuronal Excitation AMPA_R->Neuronal_Excitation Leads to ZK187638_on This compound ZK187638_on->AMPA_R Inhibits (Noncompetitive) GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Activates Neuronal_Inhibition Neuronal Inhibition (Sedation, Ataxia) GABAA_R->Neuronal_Inhibition Leads to ZK187638_off This compound (Benzodiazepine Moiety) ZK187638_off->GABAA_R Potentiates

References

achieving consistent results with ZK 187638

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK 187638, a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-competitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the same site as the agonist (glutamate), this compound binds to an allosteric site on the receptor. This binding event modulates the receptor's conformation, preventing the ion channel from opening even when glutamate (B1630785) is bound. This action effectively reduces the excitatory postsynaptic current mediated by AMPA receptors.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer.

Q3: What is a typical effective concentration for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the specific assay and cell type. However, a key reference point is its IC50 value, which is the concentration required to inhibit 50% of the maximal response. For antagonizing kainate-induced currents in cultured hippocampal neurons, the IC50 of this compound has been determined to be 3.4 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Has this compound been used in in vivo studies?

A4: Yes, this compound has been used in in vivo studies, notably in mouse models of neuronal ceroid lipofuscinosis. In these studies, it was administered orally and demonstrated good bioavailability and penetration into the central nervous system. Brain and spinal cord concentrations were found to be approximately threefold higher than plasma concentrations.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
  • Potential Cause 1: Compound Precipitation.

    • Explanation: this compound, like many small molecules, has limited solubility in aqueous solutions. When diluting a DMSO stock solution into your cell culture medium or buffer, the compound may precipitate out of solution, leading to a lower effective concentration and inconsistent results.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your final working solution for any visible precipitate.

      • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and improve solubility.

      • Serial Dilutions: Prepare intermediate dilutions in your aqueous buffer rather than a single large dilution from the DMSO stock.

      • Sonication: Briefly sonicate your final working solution to aid in dissolution, but be cautious as this can generate heat and potentially degrade the compound.

  • Potential Cause 2: Compound Degradation.

    • Explanation: The stability of this compound in aqueous solution over the course of a long experiment may be a factor.

    • Troubleshooting Steps:

      • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment.

      • Minimize Light Exposure: Store stock solutions and working dilutions protected from light.

      • Control Experiments: Include appropriate vehicle controls (e.g., DMSO at the same final concentration) to ensure that the observed effects are due to this compound and not the solvent.

Issue 2: High Variability in Electrophysiology Recordings
  • Potential Cause 1: Incomplete Wash-in/Wash-out.

    • Explanation: Achieving a stable concentration of this compound at the receptor and subsequently washing it out can be time-consuming, leading to variability between recordings.

    • Troubleshooting Steps:

      • Perfusion Rate: Ensure a consistent and adequate perfusion rate to allow for complete solution exchange.

      • Equilibration Time: Allow sufficient time for the drug to equilibrate in the recording chamber before taking measurements. Monitor the response over time to determine when a stable baseline is achieved.

      • Washout Duration: For washout experiments, perfuse with drug-free solution for an extended period to ensure complete removal of the compound.

  • Potential Cause 2: Non-specific Effects at High Concentrations.

    • Explanation: At concentrations significantly above the IC50, small molecules can sometimes exhibit off-target effects, leading to unexpected changes in neuronal activity.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a careful dose-response analysis to identify the concentration range where this compound exhibits its specific antagonistic effect on AMPA receptors.

      • Control Antagonists: Compare the effects of this compound with other well-characterized AMPA receptor antagonists to ensure the observed phenotype is consistent with AMPA receptor blockade.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueSpecies/Assay ConditionReference
IC50 3.4 μMKainate-induced currents in cultured rat hippocampal neurons[1]
In Vivo Brain/Plasma Ratio ~3Mouse, after oral administration

Experimental Protocols

Below is a detailed methodology for a key experiment involving the characterization of this compound's effect on AMPA receptor-mediated currents using whole-cell patch-clamp electrophysiology.

Objective: To determine the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP (pH 7.2)

  • This compound stock solution (10 mM in DMSO)

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

  • Cell Preparation: Plate primary neurons on glass coverslips and culture for 10-14 days in vitro.

  • Solution Preparation: Prepare external and internal solutions and filter-sterilize. Prepare working concentrations of this compound and the AMPA receptor agonist by diluting stock solutions in the external solution on the day of the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • Clamp the neuron at a holding potential of -70 mV.

  • Data Acquisition:

    • Obtain a stable baseline recording of spontaneous synaptic activity.

    • Apply the AMPA receptor agonist to evoke an inward current.

    • After establishing a stable agonist-evoked current, co-apply the agonist with different concentrations of this compound.

    • Record the peak amplitude of the inward current in the presence and absence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA receptor-mediated current for each concentration of this compound.

    • Normalize the current amplitude to the control response (agonist alone).

    • Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Non-Competitive AMPA Receptor Antagonism

AMPA_Antagonism Mechanism of Non-Competitive AMPA Receptor Antagonism Glutamate Glutamate AMPAR_Resting AMPA Receptor (Resting State) Glutamate->AMPAR_Resting Binds to agonist site ZK187638 This compound (Non-Competitive Antagonist) ZK187638->AMPAR_Resting Binds to allosteric site AMPAR_Bound AMPA Receptor (Glutamate Bound) ZK187638->AMPAR_Bound Binds to allosteric site AMPAR_Resting->AMPAR_Bound Conformational change AMPAR_Antagonist_Bound AMPA Receptor (Antagonist Bound, Closed Channel) AMPAR_Resting->AMPAR_Antagonist_Bound AMPAR_Open Open Ion Channel (Na+ Influx) AMPAR_Bound->AMPAR_Open Channel Gating AMPAR_Bound->AMPAR_Antagonist_Bound No_Influx No Ion Influx AMPAR_Antagonist_Bound->No_Influx

Caption: Non-competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Workflow for In Vitro Characterization of this compound Prep_Culture Prepare Primary Neuronal Culture Patch_Clamp Perform Whole-Cell Patch-Clamp Prep_Culture->Patch_Clamp Prep_Solutions Prepare Stock and Working Solutions Apply_Agonist Apply AMPA Receptor Agonist Prep_Solutions->Apply_Agonist Apply_ZK187638 Co-apply Agonist + this compound Prep_Solutions->Apply_ZK187638 Patch_Clamp->Apply_Agonist Record_Control Record Control Current Apply_Agonist->Record_Control Record_Control->Apply_ZK187638 Record_Test Record Test Current Apply_ZK187638->Record_Test Analyze Analyze Data (Determine IC50) Record_Test->Analyze Conclusion Determine Efficacy of This compound Analyze->Conclusion

References

preventing degradation of ZK 187638 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of ZK 187638 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of susceptible functional groups within the molecule.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[5][6][7]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[8][9][10][11]

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.[12][13]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Based on available supplier data and general best practices, this compound solutions should be stored under the following conditions to minimize degradation:

Storage DurationTemperatureLight ConditionsAtmosphere
Short-term (days to weeks)0 - 4 °CProtected from light (amber vials)Inert gas (e.g., argon or nitrogen) overlay is recommended
Long-term (months to years)-20 °C or lowerProtected from light (amber vials)Inert gas (e.g., argon or nitrogen) overlay is recommended

Q3: In which solvent should I dissolve this compound?

A3: this compound is reported to be soluble in DMSO.[1] For aqueous-based experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: Are there any specific chemical incompatibilities I should be aware of when working with this compound?

Troubleshooting Guides

Problem 1: I am observing a loss of compound activity or concentration over a short period.

This issue is likely due to the degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your stock solutions and experimental samples are stored at the recommended temperature and protected from light.

  • Evaluate Solution pH: The pH of your solution is a critical factor.[1][2][3][4] The stability of many pharmaceutical compounds is pH-dependent. It is recommended to perform a pH stability study to identify the optimal pH range for this compound.

  • Consider Oxidation: If your experimental setup involves exposure to air, oxidative degradation could be a factor.[12][13]

  • Check for Photodegradation: Ensure all experiments and storage are conducted in a light-protected environment.[8][9][10][11]

Problem 2: I am seeing precipitate form in my aqueous experimental solution after diluting from a DMSO stock.

This is likely a solubility issue rather than a degradation issue.

Troubleshooting Steps:

  • Decrease Final Concentration: The aqueous solubility of this compound may be limited. Try working with a lower final concentration.

  • Optimize DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, but sufficient to maintain solubility. Typically, a final DMSO concentration of <1% is recommended for biological assays.

  • Use of Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins, if compatible with your experimental system.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protected vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Overlay with an inert gas like argon or nitrogen before capping tightly. Store at -20°C or lower for long-term storage.

Protocol 2: pH Stability Assessment Workflow

This protocol outlines a general workflow to determine the optimal pH for this compound stability in an aqueous solution.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dilute the this compound DMSO stock solution into each buffer to a final, consistent concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quantification: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the pH at which the compound is most stable.

Visualizations

degradation_pathways cluster_factors Degradation Factors cluster_mechanisms Potential Degradation Mechanisms ZK187638 This compound in Solution Degradation Degradation Products ZK187638->Degradation leads to pH Inappropriate pH (Acidic or Basic) Hydrolysis Hydrolysis pH->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis Oxidative_Degradation Oxidation Temp->Oxidative_Degradation Light Light Exposure (especially UV) Photolysis Photolysis Light->Photolysis Oxidation Presence of Oxygen Oxidation->Oxidative_Degradation Hydrolysis->Degradation Photolysis->Degradation Oxidative_Degradation->Degradation

Caption: Factors and potential mechanisms leading to the degradation of this compound in solution.

References

Technical Support Center: ZK 187638 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of ZK 187638.

Frequently Asked Questions (FAQs)

Q1: What were the primary challenges with the original synthesis of this compound that made it difficult to scale up?

A1: The initial synthesis of this compound, while effective at the lab scale, presented several challenges for large-scale production. These included the use of hazardous or expensive reagents, processes that were difficult to control at a larger scale, and a decline in overall yield as the reaction volume increased.[1] An optimized synthetic route was developed to address these issues, offering a more efficient and scalable process.[1]

Q2: My overall yield is significantly lower than expected. What are the most likely causes?

A2: Low overall yield in a multi-step synthesis can be attributed to several factors. It is crucial to analyze each step of the process. Common causes include incomplete reactions, formation of side products, and mechanical losses during workup and purification. For the synthesis of this compound, particular attention should be paid to the purity of starting materials and the precise control of reaction conditions, such as temperature and reaction time.

Q3: I'm observing the formation of an unexpected impurity in the final step. How can I identify and mitigate this?

A3: The appearance of impurities, especially during scale-up, is a common challenge. The first step is to characterize the impurity using analytical techniques such as LC-MS and NMR. Once the structure is identified, you can hypothesize its formation mechanism. Potential causes include degradation of the product under the reaction or workup conditions, or a side reaction that becomes more prominent at a larger scale. To mitigate this, consider modifying the reaction conditions (e.g., lowering the temperature, using a milder base or acid) or adjusting the purification method.

Q4: Is the synthesis of this compound sensitive to air or moisture?

A4: While the provided synthesis protocols do not explicitly state extreme sensitivity, it is good practice in multi-step organic synthesis, particularly when handling reactive intermediates, to work under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions with oxygen and moisture. This is especially important when scaling up, as the extended reaction times can increase the window for atmospheric contamination.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in the initial condensation step - Impure starting materials.- Incorrect reaction temperature.- Inefficient removal of water byproduct.- Ensure the purity of the diamine and ketone starting materials using appropriate analytical techniques.- Optimize the reaction temperature; a trial run at a slightly higher or lower temperature may improve the yield.- Use a Dean-Stark apparatus or a suitable drying agent to effectively remove water and drive the reaction to completion.
Difficulty in purifying the intermediate benzodiazepine (B76468) - Co-elution of impurities during column chromatography.- Product oiling out during crystallization.- If using column chromatography, try a different solvent system or a different stationary phase.- For crystallization, screen a variety of solvents and solvent mixtures. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Incomplete cyclization in the final step - Insufficient reaction time.- Deactivation of the catalyst (if applicable).- Steric hindrance from bulky protecting groups (if used).- Monitor the reaction progress by TLC or LC-MS and ensure it has gone to completion.- If a catalyst is used, ensure it is fresh and used in the correct stoichiometric amount.- If applicable, consider alternative, less sterically demanding protecting groups.
Exothermic reaction leading to poor temperature control during scale-up - Rapid addition of reagents.- Inadequate heat dissipation in a larger reactor.- Add reactive reagents slowly and monitor the internal temperature of the reactor closely.- Ensure the reactor is equipped with an efficient cooling system. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise.
Product precipitation in the reactor leading to stirring issues - Poor solubility of the product or an intermediate in the reaction solvent at the given temperature.- Choose a solvent in which all components are soluble at the reaction temperature.- If precipitation is unavoidable, ensure the reactor is equipped with a powerful mechanical stirrer that can handle slurries.

Experimental Protocols

While the specific, detailed step-by-step protocols for both the original and optimized synthesis of this compound are proprietary and not fully available in the public domain, the following represents a generalized workflow based on common synthetic routes for similar benzodiazepine derivatives.

General Workflow for Benzodiazepine Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intermediate Isolation cluster_2 Step 3: Cyclization cluster_3 Step 4: Final Product Isolation A Starting Materials (e.g., o-phenylenediamine (B120857) derivative and a ketone) B Reaction with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water. A->B Condensation C Workup (e.g., washing with aqueous base) B->C D Purification (e.g., crystallization or column chromatography) C->D E Purified Intermediate D->E F Reaction with a cyclizing agent (e.g., a haloacetyl chloride followed by ammonia) E->F Cyclization G Workup and Purification F->G H This compound G->H

Caption: Generalized workflow for the synthesis of a benzodiazepine derivative like this compound.

Signaling Pathway

This compound is a noncompetitive antagonist of the AMPA receptor. The following diagram illustrates a simplified view of the AMPA receptor signaling pathway.

AMPA_Pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to and activates ZK187638 This compound ZK187638->AMPA_R Noncompetitively antagonizes Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activation Depolarization Depolarization (Na+ influx) Ion_Channel->Depolarization Ca_Influx Ca2+ Influx (via NMDA-R & Ca-permeable AMPA-R) Depolarization->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

References

Technical Support Center: Refining Experimental Design for ZK 187638 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with ZK 187638, a noncompetitive AMPA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate (B1630785), this compound binds to a different site on the receptor. This binding event alters the receptor's conformation, preventing the channel from opening even when glutamate is bound.[4]

Q2: What are the key in vitro and in vivo applications of this compound?

A2: In vitro, this compound is used to study the role of AMPA receptors in synaptic transmission and plasticity. It has been shown to antagonize kainate-induced currents in cultured hippocampal neurons. In vivo, this compound has been investigated for its neuroprotective effects in models of neurological diseases, such as neuronal ceroid lipofuscinosis. It has demonstrated good oral bioavailability and penetration of the central nervous system.

Q3: How should I prepare stock and working solutions of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[5][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, the formulation will depend on the route of administration and the specific experimental protocol.

Troubleshooting Guides

In Vitro Assays (e.g., Electrophysiology, Calcium Imaging)
Problem Possible Cause Troubleshooting Steps
No observable effect of this compound Incorrect concentration: The concentration of this compound may be too low to elicit a response.- Verify the calculations for your serial dilutions. - Prepare fresh dilutions from a new stock solution. - Perform a dose-response curve to determine the optimal concentration.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.- Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect from light. - Avoid repeated freeze-thaw cycles.
Low receptor expression: The cells used in the assay may have low levels of AMPA receptor expression.- Use a cell line known to express AMPA receptors at a sufficient level. - Consider transiently or stably overexpressing the desired AMPA receptor subunits.
High background signal or off-target effects High DMSO concentration: The final concentration of DMSO in the assay may be too high, leading to non-specific effects.- Ensure the final DMSO concentration is below 0.1%. - Include a vehicle control (assay buffer with the same final DMSO concentration) in your experiment.
Compound precipitation: this compound may precipitate out of the aqueous assay buffer at the working concentration.- Visually inspect the working solution for any precipitate. - Consider using a different buffer or adding a small amount of a solubilizing agent (e.g., Pluronic F-68), ensuring it does not interfere with the assay.
Variability between experiments Inconsistent cell health: The physiological state of the cells can influence their response to the antagonist.- Maintain consistent cell culture conditions (e.g., passage number, confluency). - Perform a cell viability assay to ensure the cells are healthy.
Inconsistent agonist concentration: The concentration of the AMPA receptor agonist (e.g., glutamate, AMPA) used to stimulate the cells may vary.- Prepare fresh agonist solutions for each experiment. - Use a consistent and validated concentration of the agonist.
In Vivo Studies
Problem Possible Cause Troubleshooting Steps
Lack of behavioral or physiological effects Poor bioavailability: The formulation or route of administration may not be optimal for achieving sufficient brain concentrations.- Review the literature for recommended vehicles and routes of administration for this compound or similar compounds. - Perform pharmacokinetic studies to determine the brain-to-plasma ratio of this compound with your chosen formulation and administration route.
Inappropriate dosage: The dose of this compound may be too low or too high.- Conduct a dose-ranging study to identify the optimal therapeutic window. - Monitor for any signs of toxicity at higher doses.
Unexplained side effects Off-target effects: this compound may interact with other receptors or cellular targets at the administered dose.- Review the literature for any known off-target activities of this compound. - Consider using a structurally different AMPA receptor antagonist as a control to confirm that the observed effects are specific to AMPA receptor blockade.

Experimental Protocols

Electrophysiological Recording of AMPA Receptor-Mediated Currents

This protocol provides a general framework for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Prepare aCSF and internal solution and ensure they are bubbled with 95% O2 / 5% CO2.

  • Prepare acute brain slices or culture neurons on coverslips.

  • Transfer a slice or coverslip to the recording chamber and perfuse with aCSF at a constant rate.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline AMPA receptor-mediated currents by locally applying a short pulse of the agonist.

  • Prepare working solutions of this compound by diluting the stock solution in aCSF to the desired final concentrations.

  • Bath-apply the this compound working solution for a sufficient pre-incubation period (e.g., 5-10 minutes).

  • After pre-incubation, evoke AMPA receptor-mediated currents again in the presence of this compound.

  • Wash out the compound by perfusing with aCSF for an extended period and record any recovery of the current.

  • Analyze the data by comparing the amplitude of the AMPA receptor-mediated currents before, during, and after the application of this compound.

Data Presentation:

Parameter Value
IC50 for Kainate-Induced Currents 3.4 µM

Data obtained from cultured rat hippocampal neurons.

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Conformational Change ZK187638 This compound ZK187638->AMPA_R Binds (Allosteric Site) Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Prevents Opening

Caption: Mechanism of noncompetitive antagonism of the AMPA receptor by this compound.

Experimental_Workflow_Electrophysiology A Prepare Neuronal Culture or Brain Slices B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline AMPA-R Currents B->C E Bath Apply this compound (Pre-incubation) C->E D Prepare this compound Working Solutions D->E F Record AMPA-R Currents in presence of this compound E->F G Washout & Record Recovery F->G H Data Analysis: Compare Current Amplitudes G->H

Caption: Experimental workflow for electrophysiological characterization of this compound.

Caption: Logical troubleshooting guide for "no effect" in in vitro assays.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Efficacy of ZK 187638 and NBQX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two AMPA receptor antagonists: ZK 187638 and NBQX. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

At a Glance: this compound vs. NBQX

FeatureThis compoundNBQX
Mechanism of Action Non-competitive AMPA receptor antagonistCompetitive AMPA receptor antagonist
Neuroprotection in Neurodegenerative Models Demonstrated efficacy in a mouse model of neuronal ceroid lipofuscinosis (mnd mice)Shown to improve motor deficits in mnd mice
Neuroprotection in Ischemia Models Effective in rodent models of focal cerebral ischemia with a therapeutic window of at least 6 hoursPotent neuroprotectant in focal and global ischemia models with a therapeutic window of up to 90 minutes in some models
Route of Administration in Studies Oral, Intraperitoneal (i.p.)Intravenous (i.v.), Intraperitoneal (i.p.)
Key Differentiator Non-competitive antagonism may offer a different therapeutic profile compared to competitive antagonists.Well-characterized competitive antagonist, often used as a standard research tool.

Quantitative Data Summary

Neuroprotection in a Mouse Model of Neuronal Ceroid Lipofuscinosis (mnd mice)

Direct comparative data for this compound and NBQX in the same study on mnd mice is detailed in publications by Mennini et al., 1999 and Elger et al., 2006. Access to the full text of these publications is required for a complete quantitative comparison.

Based on available information, both compounds have shown efficacy in delaying motor decay in this model.

NBQX in mnd Mice (Mennini et al., 1999)

TreatmentDoseOutcome
NBQX8 mg/kg daily i.p. for 3 weeksSignificantly improved behavioral scores (hind leg extension reflex, cage rung grasping, and gait). Increased the number of mice with 'normal' gait from 50% to 90%.
Neuroprotection in Focal Cerebral Ischemia

This compound

Animal ModelTreatment ProtocolKey FindingsReference
Rodent Stroke ModelDelayed therapy up to 6 hours after permanent middle cerebral artery occlusion (MCAO)Showed neuroprotective efficacy.(Specific study containing this data is being sourced)

NBQX

Animal ModelTreatment ProtocolKey FindingsReference
Rat Focal Ischemia30 mg/kg i.p. immediately and 1 hour after MCAOSignificantly reduced infarct volume.[1]
Rat Focal Ischemia40, 60, or 100 mg/kg i.v.Substantially reduced infarct size. Neuroprotection maintained with up to 90 minutes delay in administration after permanent MCAO.
Rat Focal Ischemia30 mg/kg i.v. at the time of MCAO and 1 hour post-occlusionNeuroprotective in a focal ischemia model.[2]
Rat Focal Ischemia2 x 30 mg/kg i.v. immediately after MCAO and 1 hour laterSignificantly reduced the number of peri-infarct DC shifts and the volume of cortical ATP depletion.[3]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (General Protocol)

A common model for inducing focal cerebral ischemia involves the occlusion of the middle cerebral artery.

Experimental Workflow for MCAO

MCAO_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase cluster_treatment Treatment Administration Animal_Prep Animal Preparation (Anesthesia, Monitoring) Neck_Incision Midline Neck Incision Animal_Prep->Neck_Incision Artery_Exposure Exposure of Carotid Arteries Neck_Incision->Artery_Exposure Filament_Insertion Intraluminal Filament Insertion into Internal Carotid Artery Artery_Exposure->Filament_Insertion MCAO Advancement to Occlude Middle Cerebral Artery Filament_Insertion->MCAO Filament_Withdrawal Filament Withdrawal (for reperfusion models) MCAO->Filament_Withdrawal Drug_Admin Administration of This compound or NBQX MCAO->Drug_Admin Wound_Closure Wound Closure Filament_Withdrawal->Wound_Closure Filament_Withdrawal->Drug_Admin Recovery Post-Operative Recovery and Monitoring Wound_Closure->Recovery Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Pharmacological Intervention Glutamate (B1630785) Excess Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx ↑ Intracellular Ca2+ AMPA_R->Ca_Influx Opens Channel Enzyme_Activation Activation of Proteases & Lipases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis Enzyme_Activation->Apoptosis ROS_Production ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS_Production ROS_Production->Apoptosis ZK187638 This compound (Non-competitive) ZK187638->AMPA_R Blocks (Allosteric) NBQX NBQX (Competitive) NBQX->AMPA_R Blocks (Orthosteric) Compound_Selection cluster_criteria Experimental Considerations cluster_outcomes Compound Choice Start Start: Select AMPA Receptor Antagonist Mechanism_Preference Mechanism of Action Preference Start->Mechanism_Preference Therapeutic_Window Therapeutic Window Importance Start->Therapeutic_Window Model_Relevance Relevance to Disease Model Start->Model_Relevance Select_ZK Select this compound Mechanism_Preference->Select_ZK Non-competitive (Modulatory effect) Select_NBQX Select NBQX Mechanism_Preference->Select_NBQX Competitive (Direct glutamate block) Therapeutic_Window->Select_ZK Longer window (e.g., >6h in ischemia) Therapeutic_Window->Select_NBQX Shorter, well-defined window (e.g., <90min) Model_Relevance->Select_ZK Chronic neurodegeneration (e.g., NCL) Model_Relevance->Select_NBQX Acute excitotoxicity (e.g., Ischemia)

References

A Comparative Guide to ZK 187638 and GYKI 52466: Non-Competitive AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of ZK 187638 and GYKI 52466, two non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical player in excitatory synaptic transmission in the central nervous system. Both compounds are noted for their potential neuroprotective and anticonvulsant properties.

Mechanism of Action

Both this compound and GYKI 52466 exert their effects as non-competitive antagonists of AMPA receptors.[1] This means they do not directly compete with the endogenous ligand, glutamate (B1630785), for its binding site. Instead, they bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[2][3] This mechanism of action is thought to be shared by both compounds.[1]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and GYKI 52466, primarily focusing on their inhibitory concentrations (IC50) against AMPA and kainate receptors, as determined by electrophysiological studies.

Table 1: Inhibitory Concentration (IC50) Data

CompoundTargetIC50 (µM)Species/Cell TypeComments
This compound Kainate-induced currents3.4Cultured hippocampal neuronsNon-competitive antagonism.[4][5][6]
GYKI 52466 AMPA-activated currents10-20-[7]
AMPA-activated currents11Cultured rat hippocampal neurons[2]
Kainate-activated currents~450-[7]
Kainate-activated currents7.5Cultured rat hippocampal neurons[2]

Table 2: Kinetic Data for GYKI 52466

ParameterValueAgonist Used
Binding Rate (kon) 1.6 x 10⁵ M⁻¹s⁻¹Kainate
Unbinding Rate (koff) 3.2 s⁻¹Kainate
[Source:[2][8]]

Experimental Protocols

The primary method for characterizing the inhibitory activity of compounds like this compound and GYKI 52466 is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in response to agonist application in the presence and absence of the antagonist.

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

1. Cell Culture:

  • Primary hippocampal neurons are cultured from embryonic rats on poly-L-lysine coated glass coverslips.

  • Cultures are maintained in a suitable growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Experiments are typically performed on mature neurons (e.g., 7-14 days in vitro).

2. Electrophysiological Recording:

  • Coverslips with cultured neurons are transferred to a recording chamber mounted on an inverted microscope.

  • The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing: (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 ATP-Mg, pH adjusted to 7.2.

  • Whole-cell configuration is established on a visually identified neuron.

3. Agonist and Antagonist Application:

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • The AMPA receptor agonist (e.g., AMPA or kainate) is applied to the cell using a rapid perfusion system to evoke an inward current.

  • After establishing a stable baseline response to the agonist, the antagonist (this compound or GYKI 52466) is co-applied with the agonist at varying concentrations.

4. Data Analysis and IC50 Calculation:

  • The peak amplitude of the inward current is measured for each antagonist concentration.

  • The percentage of inhibition is calculated relative to the control response (agonist alone).

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • The IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined by fitting the data to a sigmoidal dose-response equation.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_receptor AMPA Receptor cluster_antagonist Non-Competitive Antagonist Glutamate Glutamate BindingSite Glutamate Binding Site Glutamate->BindingSite Binds IonChannel Ion Channel (Closed) AllostericSite Allosteric Binding Site AllostericSite->IonChannel Prevents Opening Antagonist This compound or GYKI 52466 Antagonist->AllostericSite Binds

Caption: Mechanism of non-competitive antagonism at the AMPA receptor.

CellCulture 1. Cell Culture (e.g., Hippocampal Neurons) PatchClamp 2. Whole-Cell Patch-Clamp Setup CellCulture->PatchClamp AgonistApp 3. Agonist Application (e.g., AMPA, Kainate) PatchClamp->AgonistApp AntagonistApp 4. Co-application of Antagonist at various concentrations AgonistApp->AntagonistApp DataAcq 5. Record Inward Currents AntagonistApp->DataAcq Analysis 6. Data Analysis (Concentration-Response Curve) DataAcq->Analysis IC50 7. IC50 Determination Analysis->IC50

Caption: Experimental workflow for IC50 determination.

References

A Comparative Guide to ZK 187638 and Perampanel: Two Non-Competitive AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: ZK 187638 and perampanel (B3395873). While both compounds share a fundamental mechanism of action by allosterically inhibiting the AMPA receptor, they differ significantly in their developmental stage and the breadth of available data. Perampanel (Fycompa®) is a clinically approved anti-seizure medication, extensively studied in both preclinical and clinical settings.[1][2] this compound, in contrast, is a preclinical research compound with more limited publicly available data, primarily focused on neurodegenerative models other than epilepsy.[3][4]

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

Both this compound and perampanel exert their effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[1][3] This non-competitive antagonism prevents the conformational changes necessary for ion channel opening, thereby reducing excitatory neurotransmission.[5][6] This mechanism is crucial in conditions characterized by excessive glutamatergic activity, such as epilepsy.

Radioligand binding studies suggest that perampanel's binding site coincides with that of the well-characterized non-competitive antagonist GYKI 52466.[1][7] This site is believed to be located on the linker peptide segments of AMPA receptor subunits that are critical for transducing agonist binding into channel gating.[1] The precise binding site of this compound has not been as extensively characterized in the public domain.

cluster_0 AMPA Receptor Signaling cluster_1 Mechanism of Non-Competitive Antagonism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening AMPAR->IonChannel Activates ConformationalChange Inhibits Conformational Change AMPAR->ConformationalChange Prevents activation by Glutamate Depolarization Neuronal Depolarization IonChannel->Depolarization Leads to Excitation Excitatory Neurotransmission Depolarization->Excitation Antagonist This compound or Perampanel AllostericSite Allosteric Site Antagonist->AllostericSite Binds to AllostericSite->ConformationalChange BlockedChannel Ion Channel Blocked ConformationalChange->BlockedChannel

Figure 1: Simplified signaling pathway of AMPA receptor activation and the mechanism of non-competitive antagonism.

Quantitative Data Comparison

The available quantitative data for this compound and perampanel are summarized below. It is important to note the different experimental conditions under which these values were obtained, which may limit direct comparability.

ParameterThis compoundPerampanel
Binding Affinity (Kd) Data not publicly available~59.8 nM ([³H]perampanel binding to rat forebrain membranes)[8]
In Vitro Potency (IC50) 3.4 µM (antagonism of kainate-induced currents in cultured hippocampal neurons)[9]93 nM (inhibition of AMPA-induced Ca²⁺ influx in cultured rat cortical neurons)[10] ~0.56 µM (inhibition of kainate-evoked currents in cultured hippocampal neurons)[11]
In Vivo Efficacy (ED50) Data in traditional epilepsy models not publicly availableAudiogenic Seizures (mice): 0.47 mg/kg[10] Maximal Electroshock (MES) Seizure (mice): 1.6 mg/kg[10] Pentylenetetrazol (PTZ) Seizure (mice): 0.94 mg/kg[10] 6 Hz Seizure (mice): Data available[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these compounds.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion flow through cell membranes, providing a direct assessment of ion channel function.

start Cultured Neurons patch Whole-Cell Patch Clamp Configuration Established start->patch agonist Application of AMPA or Kainate patch->agonist current Record Inward Current agonist->current antagonist Co-application of this compound or Perampanel current->antagonist inhibition Measure Inhibition of Current antagonist->inhibition ic50 Calculate IC50 inhibition->ic50

Figure 2: Workflow for determining the IC50 of AMPA receptor antagonists using whole-cell patch-clamp.

Protocol Summary:

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured.[11]

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • Agonist Application: A solution containing an AMPA receptor agonist (e.g., AMPA or kainate) is rapidly perfused over the cell to evoke an inward current.

  • Antagonist Application: The antagonist (this compound or perampanel) is co-applied with the agonist at varying concentrations.

  • Data Analysis: The reduction in the peak or steady-state current amplitude in the presence of the antagonist is measured to determine the concentration that produces 50% inhibition (IC50).[11]

In Vivo Seizure Models

Animal models are essential for evaluating the anticonvulsant efficacy of compounds.

Maximal Electroshock (MES) Seizure Model: This model is thought to be representative of generalized tonic-clonic seizures.

  • Procedure: An electrical stimulus is delivered via corneal or auricular electrodes to induce a seizure.

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure.[6][12]

Pentylenetetrazol (PTZ) Seizure Model: This model is considered to reflect myoclonic and absence seizures.

  • Procedure: A sub-convulsive dose of the chemoconvulsant pentylenetetrazol is administered, typically via subcutaneous or intraperitoneal injection.

  • Endpoint: The ability of the test compound to prevent or delay the onset of clonic or tonic-clonic seizures.[1][3]

Audiogenic Seizure Model: This model utilizes genetically susceptible mouse strains that exhibit seizures in response to a high-intensity auditory stimulus.

  • Procedure: Mice are exposed to a loud sound (e.g., from a bell or sonicator).

  • Endpoint: The prevention of the characteristic wild running, clonic, and tonic seizure phases.[13][14]

cluster_0 In Vivo Anticonvulsant Efficacy Testing Animal Rodent Model (e.g., Mouse) DrugAdmin Administer Test Compound (e.g., Perampanel) Animal->DrugAdmin SeizureInduction Induce Seizure DrugAdmin->SeizureInduction MES MES SeizureInduction->MES PTZ PTZ SeizureInduction->PTZ Audio Audiogenic SeizureInduction->Audio Observation Observe Seizure Phenotype MES->Observation PTZ->Observation Audio->Observation Analysis Determine ED50 Observation->Analysis

References

Comparative Efficacy of AMPA Receptor Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are pivotal in mediating fast excitatory synaptic transmission in the central nervous system. Their modulation is a key strategy in the development of therapeutics for a range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and ischemic stroke. This guide provides a comparative analysis of the efficacy of prominent AMPA receptor blockers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their selection of appropriate pharmacological tools.

Quantitative Comparison of AMPA Receptor Antagonists

The efficacy of AMPA receptor blockers is commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a standardized measure of a compound's potency in blocking AMPA receptor function. The following table summarizes the in vitro efficacy of several well-characterized competitive and non-competitive AMPA receptor antagonists.

CompoundAntagonist TypeAssay TypePreparationIC50KiReference
NBQX Competitive[3H]AMPA BindingRat Cortical Membranes0.3 µM0.15 µM
CNQX Competitive[3H]AMPA BindingRat Cortical Membranes0.4 µM0.2 µM
DNQX Competitive[3H]AMPA BindingRat Cortical Membranes0.2 µM0.08 µM
Perampanel Non-competitive[3H]Perampanel BindingHuman Recombinant AMPA Receptors51 nM-
Talampanel Non-competitiveElectrophysiologyRat Hippocampal Neurons0.47 µM-
GYKI 52466 Non-competitiveElectrophysiologyRat Cortical Neurons10 µM-

Experimental Methodologies

The determination of the efficacy of AMPA receptor blockers involves a variety of in vitro and in vivo techniques. Below are detailed protocols for key experiments commonly cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for assessing the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the AMPA receptor.

Materials:

  • [3H]AMPA (radioligand)

  • Rat cortical membranes (source of AMPA receptors)

  • Test compound (e.g., NBQX)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat cortical membranes are prepared and homogenized in the incubation buffer.

  • A constant concentration of [3H]AMPA is incubated with varying concentrations of the test compound.

  • The mixture is incubated to allow for binding equilibrium to be reached.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known AMPA receptor ligand.

  • The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiology provides a functional measure of a compound's ability to block AMPA receptor-mediated currents.

Objective: To measure the inhibitory effect of a test compound on AMPA-induced currents in neurons.

Materials:

  • Cultured neurons (e.g., rat hippocampal or cortical neurons)

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • External and internal recording solutions

  • AMPA (agonist)

  • Test compound (e.g., Talampanel)

Procedure:

  • Whole-cell patch-clamp recordings are established from cultured neurons.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • AMPA is applied to the neuron via a perfusion system to elicit an inward current.

  • After a stable baseline response to AMPA is established, the test compound is co-applied with AMPA at various concentrations.

  • The reduction in the amplitude of the AMPA-induced current in the presence of the test compound is measured.

  • A concentration-response curve is generated to determine the IC50 value of the test compound.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_Receptor->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling

Caption: AMPA Receptor Signaling Pathway.

Experimental_Workflow Start Start Compound_Selection Select AMPA Receptor Blocker Start->Compound_Selection Assay_Choice Choose Assay (Binding or Electrophysiology) Compound_Selection->Assay_Choice Data_Acquisition Acquire Concentration- Response Data Assay_Choice->Data_Acquisition IC50_Determination Calculate IC50 Value Data_Acquisition->IC50_Determination Ki_Calculation Convert IC50 to Ki (for binding assays) IC50_Determination->Ki_Calculation Efficacy_Comparison Compare Efficacy with Other Blockers IC50_Determination->Efficacy_Comparison Ki_Calculation->Efficacy_Comparison End End Efficacy_Comparison->End

Caption: Experimental Workflow for Efficacy Assessment.

Validating the Specificity of ZK 187638 for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the noncompetitive AMPA receptor antagonist ZK 187638 with other relevant alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathways to validate the specificity of this compound.

Comparative Analysis of Receptor Antagonism

To ascertain the specificity of this compound, its binding affinity and functional inhibition of AMPA receptors were compared to its effects on other ionotropic glutamate (B1630785) receptors, namely NMDA and kainate receptors. This comparison includes established non-competitive AMPA receptor antagonists such as Perampanel, GYKI 52466, and Talampanel.

Table 1: Quantitative Comparison of Antagonist Specificity

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Inhibition (IC50)
This compound AMPAData not availableData not available
KainateData not available3.4 µM (kainate-induced currents)[1]
NMDAData not availableData not available
PerampanelAMPAData not available0.23 µM (field response)[2], 0.4 - 1.2 µM (AMPA-induced currents)
KainateData not available~0.51 - 0.58 µM (kainate-evoked currents)
NMDANo effectNo effect[2]
GYKI 52466AMPAData not available10 - 20 µM[3]
KainateData not available~450 µM[3]
NMDAInactive>50 µM[3]
TalampanelAMPAData not available2.3-3 fold more potent than GYKI 52466
KainateData not availableData not available
NMDAData not availableData not available

Note: The lack of publicly available Ki values for this compound from competitive radioligand binding assays limits a direct quantitative comparison of its binding specificity.

Experimental Protocols

The data presented in this guide are derived from two primary experimental techniques: radioligand binding assays and whole-cell patch clamp electrophysiology.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and comparator compounds for AMPA, NMDA, and kainate receptors.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors of interest.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]AMPA for AMPA receptors) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Quantification: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional inhibition of ion channels, such as AMPA receptors, by a test compound.

Objective: To determine the concentration-dependent inhibition (IC50) of AMPA, NMDA, and kainate receptor-mediated currents by this compound and comparator compounds.

Methodology:

  • Cell Preparation: Primary hippocampal neurons are cultured for use in the recordings.

  • Recording Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the control of the cell's membrane potential and the recording of ion currents.

  • Agonist Application: A specific agonist (e.g., AMPA, NMDA, or kainate) is rapidly applied to the neuron to evoke an inward current mediated by the corresponding receptor.

  • Antagonist Application: The antagonist (e.g., this compound) is applied at various concentrations prior to and during the agonist application.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist. The concentration of the antagonist that produces a 50% reduction in the current amplitude (IC50) is then calculated.

Visualizing the Molecular Landscape

To provide a clearer understanding of the cellular processes involved, the following diagrams illustrate the AMPA receptor signaling pathway and the logical workflow of the experimental validation process.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens NMDA_R NMDA Receptor Na_Ca_Influx Na+ / Ca2+ Influx NMDA_R->Na_Ca_Influx Further Influx Ion_Channel->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII Depolarization->NMDA_R Removes Mg2+ block LTP LTP CaMKII->LTP Leads to

Caption: AMPA Receptor Signaling Pathway.

Experimental_Workflow cluster_validation Validation of this compound Specificity cluster_assays Experimental Assays Target_Identification Target Identification (AMPA, NMDA, Kainate Receptors) Comparator_Selection Comparator Selection (Perampanel, GYKI 52466, etc.) Target_Identification->Comparator_Selection Binding_Assay Radioligand Binding Assay (Determine Ki) Comparator_Selection->Binding_Assay Functional_Assay Whole-Cell Patch Clamp (Determine IC50) Comparator_Selection->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Specificity_Conclusion Conclusion on Specificity Data_Analysis->Specificity_Conclusion

Caption: Experimental Validation Workflow.

References

A Cross-Study Comparison of AMPA Receptor Antagonists in a Mouse Model of Motor Neuron Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of ZK 187638 and other AMPA receptor antagonists in preclinical models of motor neuron disease. The data presented is based on published experimental studies and aims to offer an objective overview of their therapeutic potential.

This comparison focuses on the neuroprotective effects of the noncompetitive AMPA receptor antagonist this compound and the competitive AMPA receptor antagonist NBQX in the mnd (motor neuron degeneration) mouse model, a recognized animal model for neuronal ceroid lipofuscinosis (NCL) with motor neuron dysfunction.[1]

Efficacy Data Summary

The following table summarizes the quantitative data on the efficacy of this compound and NBQX in improving motor function in mnd mice.

CompoundTherapeutic TargetEfficacy MeasureTreatment Group Score (mean ± SEM)Control Group Score (mean ± SEM)Reference
This compoundNoncompetitive AMPA Receptor AntagonistMotor Deficit Score (Arbitrary Units)~1.2 (at 28 weeks)~2.5 (at 28 weeks)Elger et al., 2006
NBQXCompetitive AMPA Receptor AntagonistHind Leg Extension Reflex (Score 0-4)2.8 ± 0.31.2 ± 0.2Mennini et al., 1999
NBQXCompetitive AMPA Receptor AntagonistCage Rung Grasping (Score 0-4)2.5 ± 0.31.0 ± 0.2Mennini et al., 1999
NBQXCompetitive AMPA Receptor AntagonistGait (Score 0-4)2.9 ± 0.31.3 ± 0.2Mennini et al., 1999
NBQXCompetitive AMPA Receptor Antagonist% of Mice with 'Normal' Gait90%50%Mennini et al., 1999

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

This compound Efficacy Study in mnd Mice (Elger et al., 2006)
  • Animal Model: Male and female mnd mice.

  • Treatment: this compound was administered orally. The exact dosage and treatment duration leading to the specific data point in the table were not detailed in the readily available abstracts.

  • Efficacy Assessment: Motor deficits were scored on a scale, though the precise definition of the scoring system was not available in the abstracts. The assessment was performed at 28 weeks of age.

NBQX Efficacy Study in mnd Mice (Mennini et al., 1999)
  • Animal Model: Male mnd mice.

  • Treatment: NBQX was administered daily via intraperitoneal injection at a dose of 8 mg/kg for 3 weeks, starting at 24 weeks of age.

  • Efficacy Assessment: Neurobehavioral scoring was conducted to assess motor function. The following tests were performed:

    • Hind Leg Extension Reflex: Mice were suspended by the tail, and the extension of the hind limbs was observed. A scoring system from 0 (no extension) to 4 (full extension) was used.

    • Cage Rung Grasping: The ability of the mice to grasp onto the cage rungs with their hind limbs was evaluated and scored on a 0-4 scale.

    • Gait: The walking pattern of the mice was observed and scored on a 0-4 scale, with higher scores indicating normal gait.

    • 'Normal' Gait Assessment: The percentage of mice in each group exhibiting a gait considered normal was calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AMPA receptor antagonists and the general workflow of the efficacy studies.

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Excitotoxicity Neuronal Damage & Excitotoxicity Ion_Channel->Excitotoxicity Leads to ZK_187638 This compound (Noncompetitive Antagonist) ZK_187638->AMPA_R Binds to Allosteric Site, Prevents Channel Opening NBQX NBQX (Competitive Antagonist) NBQX->AMPA_R Blocks Glutamate Binding Site

Caption: Mechanism of AMPA Receptor Antagonism.

Efficacy_Study_Workflow start Select mnd Mouse Model treatment_group Administer AMPA Receptor Antagonist (this compound or NBQX) start->treatment_group control_group Administer Vehicle start->control_group behavioral_testing Neurobehavioral Assessments (Hind Leg Extension, Grasping, Gait) treatment_group->behavioral_testing control_group->behavioral_testing data_analysis Quantitative Data Analysis & Comparison behavioral_testing->data_analysis conclusion Evaluate Therapeutic Efficacy data_analysis->conclusion

Caption: General Workflow of Preclinical Efficacy Studies.

References

ZK 187638: A Comparative Analysis Against Competitive AMPA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the noncompetitive AMPA receptor antagonist ZK 187638 with traditional competitive AMPA antagonists. The following sections present a comprehensive overview of its advantages, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Key Advantages of this compound

This compound, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, presents several key advantages over competitive antagonists. Its distinct mechanism of action, coupled with a favorable pharmacokinetic profile, positions it as a promising candidate for therapeutic development in neurological disorders.

One of the primary advantages of noncompetitive antagonism is its efficacy in conditions of excessive glutamate (B1630785) release. Unlike competitive antagonists that compete with glutamate for the same binding site, the inhibitory effect of this compound is not surmounted by high concentrations of the agonist. This suggests a more consistent and robust antagonism in pathological states such as seizures or excitotoxicity.

Furthermore, preclinical studies have highlighted the excellent oral bioavailability and brain penetration of this compound. Following oral administration in mouse models, concentrations of the compound in the brain and spinal cord were found to be approximately threefold higher than in plasma, indicating efficient crossing of the blood-brain barrier.[1] This is a significant advantage for treating central nervous system disorders.

In a mouse model of neuronal ceroid lipofuscinosis (the mnd mouse), chronic treatment with this compound has been shown to significantly delay the progression of motor deficits, demonstrating its potential in neurodegenerative diseases.[1]

Comparative Data

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and a representative competitive AMPA antagonist, NBQX.

Table 1: In Vitro Potency
CompoundAntagonist TypePreparationIC50 (µM)
This compoundNoncompetitiveCultured Hippocampal Neurons (Kainate-induced currents)3.4
NBQXCompetitiveCultured Mouse Cortical Neurons (AMPA-evoked currents)~0.4

Note: IC50 values are highly dependent on the experimental conditions and should be compared with caution.

Table 2: In Vivo Efficacy and Pharmacokinetics
CompoundKey In Vivo FindingAnimal ModelOral BioavailabilityBrain Penetration
This compoundSignificantly delayed motor decay with chronic treatment.[1]mnd miceGoodFavorable (Brain/plasma ratio ~3)[1]
NBQXSignificantly delayed motor decay with chronic treatment.mnd micePoorLimited

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both this compound and competitive AMPA antagonists is the inhibition of the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. However, their binding sites and the nature of their inhibition differ significantly.

AMPA_Receptor_Antagonism Mechanism of AMPA Receptor Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Antagonist Action Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to orthosteric site Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to Competitive_Antagonist Competitive Antagonist (e.g., NBQX) Competitive_Antagonist->AMPA_Receptor Competes with Glutamate at orthosteric site ZK_187638 This compound (Noncompetitive) ZK_187638->AMPA_Receptor Binds to allosteric site ZK_187638->Ion_Channel Prevents opening

Caption: Competitive vs. Noncompetitive AMPA Receptor Antagonism.

Experimental Protocols

In Vitro IC50 Determination: Whole-Cell Voltage-Clamp Recordings

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of an AMPA receptor antagonist on cultured neurons.

Electrophysiology_Workflow Workflow for IC50 Determination Neuron_Culture 1. Culture primary hippocampal or cortical neurons Patch_Clamp_Setup 2. Prepare whole-cell patch-clamp setup Neuron_Culture->Patch_Clamp_Setup Establish_Recording 3. Establish stable whole-cell recording Patch_Clamp_Setup->Establish_Recording Agonist_Application 4. Apply AMPA or Kainate to elicit baseline current Establish_Recording->Agonist_Application Antagonist_Application 5. Co-apply agonist with increasing concentrations of antagonist (e.g., this compound) Agonist_Application->Antagonist_Application Data_Acquisition 6. Record current inhibition at each concentration Antagonist_Application->Data_Acquisition Analysis 7. Plot concentration-response curve and calculate IC50 Data_Acquisition->Analysis

Caption: Electrophysiological workflow for IC50 determination.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured on coverslips.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed on mature neurons (typically after 10-14 days in vitro).

  • Solutions: The external solution contains standard physiological ion concentrations. The internal pipette solution is formulated to maintain the cell's integrity and ionic balance.

  • Drug Application: A baseline current is established by applying an AMPA receptor agonist (e.g., AMPA or kainate). Subsequently, the agonist is co-applied with increasing concentrations of the antagonist (e.g., this compound or a competitive antagonist).

  • Data Analysis: The percentage of inhibition of the agonist-induced current is calculated for each antagonist concentration. A concentration-response curve is then plotted, and the IC50 value is determined using a sigmoidal dose-response fit.

In Vivo Neurobehavioral Assessment: Motor Function in mnd Mice

The mnd (motor neuron degeneration) mouse is a model for certain forms of neuronal ceroid lipofuscinosis and exhibits progressive motor dysfunction.

Methodology:

  • Animal Model: Homozygous mnd mice and wild-type littermates are used.

  • Drug Administration: this compound is administered orally, typically mixed with a palatable food source or via gavage. Competitive antagonists like NBQX are often administered via intraperitoneal injection due to poor oral bioavailability. Treatment is initiated before or at the onset of motor symptoms and continues for a specified duration.

  • Behavioral Testing: Motor function is assessed at regular intervals using a battery of tests, which may include:

    • Grasping Test: Mice are placed on a wire grid which is then inverted. The latency to fall is recorded.

    • Rotarod Test: Mice are placed on a rotating rod, and the time they remain on the rod is measured as the speed of rotation gradually increases.

    • Gait Analysis: Walking patterns are analyzed for stride length, paw placement, and other parameters.

  • Data Analysis: The performance of treated mnd mice is compared to that of vehicle-treated mnd mice and wild-type controls. Statistical analysis is used to determine if the treatment significantly improves motor function and delays disease progression.

In_Vivo_Study_Logic Logic of In Vivo Efficacy Study mnd_Mouse_Model mnd Mouse Model of Neurodegeneration Treatment_Groups Treatment Groups: - this compound (Oral) - Competitive Antagonist (i.p.) - Vehicle Control mnd_Mouse_Model->Treatment_Groups Behavioral_Assessment Longitudinal Behavioral Assessment (e.g., Rotarod, Grasping) Treatment_Groups->Behavioral_Assessment Outcome_Measure Primary Outcome: Delay in Motor Deficit Progression Behavioral_Assessment->Outcome_Measure Comparison Comparison of Treatment Efficacy Outcome_Measure->Comparison

Caption: Logical flow of the in vivo efficacy study.

References

Comparative Analysis of 2,3-Benzodiazepine AMPA Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of key 2,3-benzodiazepine and mechanistically related α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The focus is on providing objective performance comparisons supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds. This document covers the mechanism of action, potency, selectivity, and pharmacokinetics of prominent antagonists, including GYKI 52466, talampanel (B1681217), and the functionally related compound, perampanel (B3395873).

Introduction to 2,3-Benzodiazepine AMPA Antagonists

The 2,3-benzodiazepines, such as GYKI 52466 and its analogue talampanel, represent a significant class of non-competitive AMPA receptor antagonists.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, these molecules act allosterically, binding to a distinct site on the AMPA receptor complex to inhibit channel function.[1][2] This non-competitive mechanism allows them to be effective even in the presence of high concentrations of glutamate, a condition often present in pathological states like epilepsy and ischemia.[3] Perampanel, while not a 2,3-benzodiazepine, is a selective, non-competitive AMPA receptor antagonist that shares a similar mechanism of allosteric inhibition and is the first of its class to be approved for the treatment of epilepsy.[4] These compounds are invaluable research tools for dissecting glutamate-mediated neurotransmission and hold therapeutic potential for a range of central nervous system (CNS) disorders.[1][5]

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

GYKI 52466, talampanel, and perampanel all function as negative allosteric modulators of the AMPA receptor.[1][4] Glutamate binding to the AMPA receptor triggers a conformational change that opens its associated ion channel, leading to an influx of sodium (Na+) and, in the absence of the GluA2 subunit, calcium (Ca2+) ions. This influx results in postsynaptic depolarization and excitatory neurotransmission.[6][7] The 2,3-benzodiazepines and perampanel bind to a site on the AMPA receptor that is separate from the glutamate binding site.[2][4] This binding event stabilizes the receptor in a closed or non-conducting state, thereby preventing ion flow even when glutamate is bound.[3] This non-competitive antagonism is voltage-independent and does not show use-dependence.[3]

Below is a diagram illustrating the signaling pathway of AMPA receptor activation and the point of intervention for non-competitive antagonists.

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Glutamate Vesicles Glutamate Vesicles Voltage-gated Ca2+ channels->Glutamate Vesicles triggers fusion Glutamate Glutamate Glutamate Vesicles->Glutamate releases AMPA Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Glutamate->AMPA Receptor:f0 binds Na+ Influx Na+ Influx AMPA Receptor:f1->Na+ Influx opens channel Depolarization Depolarization Na+ Influx->Depolarization Neuronal Excitation Neuronal Excitation Depolarization->Neuronal Excitation Antagonist 2,3-Benzodiazepine Antagonist Antagonist->AMPA Receptor:f1 binds allosterically (inhibition)

AMPA Receptor Signaling and Antagonist Action

Comparative Performance Data

The following tables summarize the quantitative data on the potency, selectivity, and pharmacokinetic properties of GYKI 52466, talampanel, and perampanel.

Table 1: In Vitro Potency (IC50) of AMPA Antagonists

CompoundAMPA-induced Currents (µM)Kainate-induced Currents (µM)NMDA-induced ResponsesReference
GYKI 524667.5 - 117.5Inactive[3][8]
TalampanelData not directly comparableData not directly comparableInactive[9]
Perampanel~0.093 (Ca2+ influx)Weakly active at high concentrationsInactive[9]

Table 2: In Vivo Potency of AMPA Antagonists

CompoundSeizure ModelED50 (mg/kg)Reference
GYKI 52466Maximal Electroshock (mouse)10-20 (i.p.)[10]
TalampanelVarious preclinical modelsOrally active[11]
PerampanelVarious preclinical modelsOrally active[4]

Table 3: Pharmacokinetic Properties

CompoundBioavailabilityProtein BindingHalf-lifeMetabolismReference
GYKI 52466Good oral bioavailabilityData not availableData not availableData not available[1]
TalampanelFavorable pharmacokineticsData not availableData not availableData not available[9]
PerampanelHigh~95%~105 hours (human)Primarily CYP3A4[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording AMPA receptor-mediated currents in cultured neurons.

Experimental Workflow:

Patch_Clamp_Workflow A Prepare Neuronal Culture B Pull Recording Pipettes (3-7 MΩ) A->B C Fill Pipette with Internal Solution B->C D Mount Pipette and Approach Neuron C->D E Form Gigaohm Seal (>1 GΩ) D->E F Rupture Membrane (Whole-Cell Configuration) E->F G Voltage-Clamp at -70 mV F->G H Apply Agonist (e.g., AMPA) +/- Antagonist G->H I Record AMPA-mediated Inward Currents H->I

Whole-Cell Patch-Clamp Workflow

Solutions:

  • External Solution (aCSF): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂; pH adjusted to 7.4 with NaOH.

  • Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP; pH adjusted to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) on coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Approach a neuron with the recording pipette and apply gentle positive pressure.

    • Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.

    • Apply a brief pulse of stronger negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents.

    • Apply AMPA (e.g., 10 µM) with and without the antagonist at various concentrations using a fast perfusion system.

    • Record the resulting inward currents using an appropriate amplifier and data acquisition software.[12][13]

Radioligand Binding Assay

This protocol is for determining the binding affinity of antagonists to AMPA receptors in brain membrane preparations.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Brain Membranes B Incubate Membranes with Radioligand (e.g., [3H]AMPA) and varying concentrations of unlabeled antagonist A->B C Separate Bound from Free Radioligand via Rapid Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity on Filters (Scintillation Counting) D->E F Data Analysis: Determine IC50 and Ki E->F

Radioligand Binding Assay Workflow

Solutions and Reagents:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: e.g., [³H]AMPA.

  • Unlabeled Antagonist: GYKI 52466, talampanel, or perampanel.

Procedure:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled antagonist.

  • Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).[14][15][16][17]

Conclusion

The 2,3-benzodiazepine AMPA antagonists, GYKI 52466 and talampanel, along with the functionally similar compound perampanel, are potent and selective non-competitive inhibitors of AMPA receptors. Their allosteric mechanism of action offers a therapeutic advantage, particularly in conditions of excessive glutamate release. Perampanel has demonstrated favorable pharmacokinetic properties, leading to its clinical approval. Further head-to-head comparative studies, especially for talampanel, would be beneficial for a more complete understanding of the subtle differences within this class of antagonists. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative investigations and to further explore the therapeutic potential of these compounds.

References

Assessing the Side Effect Profile of ZK 187638 in Comparison to Other Non-Competitive AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor holds significant promise for various neurological disorders. ZK 187638, a non-competitive AMPA receptor antagonist, has been investigated in preclinical models. However, a comprehensive assessment of its side effect profile, crucial for its therapeutic potential, remains largely unavailable in publicly accessible literature. This guide provides a comparative overview of the known side effect profiles of two other non-competitive AMPA receptor antagonists, perampanel (B3395873) and talampanel (B1681217), to offer a contextual framework for the potential adverse effects of this compound and its class.

Comparative Side Effect Profiles

A significant challenge in directly comparing the side effect profile of this compound is the absence of published clinical or detailed preclinical toxicology data. This compound is identified as a talampanel analog, suggesting a potential overlap in their pharmacological and toxicological properties. However, without specific data, this remains speculative.

In contrast, perampanel is a well-characterized AMPA receptor antagonist with extensive clinical trial data. Talampanel, while its development was discontinued, also has some available information on its adverse effects from clinical studies.

Side Effect CategoryThis compoundPerampanelTalampanel
Neurological Data not availableCommon: Dizziness, somnolence, headache, fatigue, irritability, ataxia.[1] Serious: Hostility/aggression, psychiatric events.[2]Common: Dizziness, ataxia.[3]
Psychiatric Data not availableCommon: Aggression, anger, anxiety, confusion.[2] Serious: Suicidal ideation (rare).Data not available
Gastrointestinal Data not availableCommon: Nausea.Data not available
Other Data not availableCommon: Weight gain.Data not available

Note: The table above highlights the significant data gap for this compound. The information for perampanel is derived from extensive clinical trial data, while the data for talampanel is more limited.

Experimental Protocols for Side Effect Assessment

The evaluation of the side effect profile of a novel compound like this compound would typically involve a tiered approach, progressing from preclinical in vitro and in vivo studies to clinical trials.

Preclinical Safety Assessment
  • In Vitro Assays: Initial screening for off-target effects would involve binding assays against a panel of receptors and enzymes to identify potential for unintended pharmacological interactions. Cytotoxicity assays on various cell lines, including neuronal cells, would assess the potential for direct cellular damage.

  • In Vivo Toxicology Studies: These studies are conducted in animal models (e.g., rodents and non-rodents) to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. Standard preclinical toxicology studies include:

    • Single-dose and repeat-dose toxicity studies: To assess acute and chronic effects of the compound.

    • Safety pharmacology studies: To evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

    • Genotoxicity and carcinogenicity studies: To assess the potential for DNA damage and cancer development.

    • Reproductive and developmental toxicity studies: To evaluate the effects on fertility and fetal development.

Clinical Trial Monitoring

In human clinical trials, the assessment of side effects is a primary objective. Standardized methods are employed to collect and report adverse events (AEs).

  • Spontaneous Reporting: Trial participants are encouraged to report any new or worsening symptoms to the investigators.

  • Systematic Assessment: Standardized questionnaires and rating scales (e.g., for mood and behavior) are used at regular intervals to proactively identify potential side effects.

  • Laboratory Tests: Regular monitoring of blood chemistry, hematology, and urinalysis can detect organ-specific toxicity.

  • Vital Signs and Physical Examinations: Regular monitoring of heart rate, blood pressure, and other physiological parameters.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action of non-competitive AMPA receptor antagonists.

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Glutamate_vesicle Glutamate Vesicles AMPA_Receptor AMPA Receptor Glutamate_vesicle->AMPA_Receptor Glutamate Release Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Activation Excitatory_Signal Excitatory Signal Ion_Channel->Excitatory_Signal Na+/Ca2+ Influx ZK_187638 This compound / Comparator ZK_187638->AMPA_Receptor Non-competitive Antagonism

Figure 1: Mechanism of non-competitive AMPA receptor antagonism.

Experimental Workflow for Preclinical Side Effect Assessment

The following diagram outlines a typical workflow for the preclinical evaluation of the side effect profile of a new chemical entity.

Preclinical_Safety_Workflow start New Compound (e.g., this compound) in_vitro In Vitro Safety Screening (Receptor binding, Cytotoxicity) start->in_vitro in_vivo_mtd In Vivo Maximum Tolerated Dose (MTD) in_vitro->in_vivo_mtd safety_pharm Safety Pharmacology (CNS, CV, Respiratory) in_vivo_mtd->safety_pharm repeat_dose Repeat-Dose Toxicology (Rodent & Non-rodent) in_vivo_mtd->repeat_dose data_analysis Data Analysis & Risk Assessment safety_pharm->data_analysis special_tox Special Toxicology (Genotoxicity, Carcinogenicity, Reproductive Tox.) repeat_dose->special_tox special_tox->data_analysis end Decision for Clinical Development data_analysis->end

Figure 2: Preclinical safety assessment workflow.

Conclusion

A comprehensive assessment of the side effect profile of this compound is currently hindered by the lack of available data. Based on its classification as a non-competitive AMPA receptor antagonist and its structural similarity to talampanel, it is plausible that this compound may exhibit a side effect profile characterized by neurological symptoms such as dizziness and ataxia. However, this remains speculative without direct experimental evidence. The well-documented adverse effects of perampanel, particularly its dose-dependent neurological and psychiatric effects, underscore the importance of thorough safety evaluations for this class of compounds. Future preclinical and, if warranted, clinical studies on this compound will be essential to delineate its specific side effect profile and determine its therapeutic index. For researchers and drug development professionals, the provided information on comparator compounds and standard assessment protocols offers a valuable framework for designing and interpreting future safety studies of this compound and other novel AMPA receptor antagonists.

References

Safety Operating Guide

Navigating the Disposal of "ZK 187638": A Procedural Guide for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A search for specific disposal procedures for "ZK 187638" did not yield any publicly available information. This indicates that "this compound" may be an internal research compound identifier, a novel substance, or a rarely used chemical without widespread documentation. In such instances, a systematic approach is crucial to ensure the safety of laboratory personnel and compliance with environmental regulations.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of unlisted or unknown chemical substances, ensuring adherence to safety and regulatory standards.

I. Immediate Safety and Handling Protocol

Core Principles for Handling Unidentified Chemicals:

  • Assume Hazard: Until characterized, the substance should be treated as if it possesses hazardous properties (e.g., toxic, flammable, corrosive, reactive).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be conducted within a certified chemical fume hood.[1]

  • Segregation: Keep the waste substance separate from other chemical waste streams to prevent dangerous reactions.[2][3][4][5]

  • Labeling: The container must be clearly labeled. While the exact chemical identity is unknown, the label should include as much information as possible, such as "Caution: Unidentified Chemical Waste," the name of the principal investigator, the date, and any known precursors or reaction products.[6]

  • Containment: Ensure the waste is stored in a chemically compatible container that is in good condition and securely sealed.[3][5][7][8]

II. Step-by-Step Disposal Procedure for Unlisted Chemicals

The following protocol outlines the necessary steps to determine the appropriate disposal pathway for a substance like "this compound."

Step 1: Information Gathering and Preliminary Assessment

  • Internal Documentation: Review all internal laboratory notebooks, synthesis records, and databases for any information related to "this compound." Note its chemical structure, reactants used in its synthesis, and any observed physical or chemical properties.

  • Hazard Characterization: Based on the gathered information, make a preliminary assessment of its potential hazards. The four key characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) are:

    • Ignitability: Can it easily catch fire?

    • Corrosivity: Is it highly acidic or basic?

    • Reactivity: Is it unstable under normal conditions?

    • Toxicity: Is it harmful if ingested or absorbed?[3][9]

Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Department

  • Primary Point of Contact: Your institution's EHS department is the definitive resource for chemical waste disposal.[9][10] They are trained to manage hazardous and unknown waste and are knowledgeable about federal, state, and local regulations.[2][8]

  • Provide Information: Furnish the EHS department with all the information you have gathered. This will help them determine the appropriate course of action.

  • Follow EHS Guidance: The EHS department will provide specific instructions for the collection, labeling, and pickup of the waste. In some cases, they may need to arrange for specialized analysis and disposal by an external contractor, which can be costly.[6][11]

Step 3: Waste Accumulation and Storage

  • Designated Area: Store the container in a designated satellite accumulation area within the laboratory.[7][9] This area should be under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Segregation: Ensure the container is segregated from incompatible materials.[2][3][4]

Step 4: Waste Pickup and Disposal

  • Schedule Pickup: Arrange for a waste pickup with your EHS department as per their procedures.[3]

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS department. Accurate documentation is a legal requirement.

III. Data Presentation: General Chemical Waste Characteristics

Since no quantitative data for "this compound" is available, the following table summarizes general categories of chemical waste and their typical disposal considerations. This can aid in the preliminary assessment of an unknown substance.

Waste CategoryPotential HazardsGeneral Disposal Considerations
Halogenated Solvents Toxic, potential carcinogensCollect in a designated, labeled, and sealed container. Do not mix with non-halogenated solvents.[10]
Non-Halogenated Solvents Flammable, toxicCollect in a separate, designated container from halogenated solvents.[10]
Corrosive Waste (Acids/Bases) Can cause severe burns, reactiveCollect in compatible containers (e.g., glass or plastic, not metal for acids). Neutralization may be an option only if approved by EHS.[10][12]
Heavy Metal Waste Highly toxic, environmental hazardCollect in a designated, sealed container. This waste stream is strictly regulated.[10]
Reactive Waste Explosive, water-reactive, peroxide-formingRequires special handling. Consult EHS immediately. Do not attempt to dispose of without expert guidance.[9][10]
Solid Chemical Waste Varies by contaminantCollect in a designated, labeled container. Sharps must be in a puncture-resistant container.[10]

IV. Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a laboratory chemical.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated is_sds_available Is Safety Data Sheet (SDS) Available for 'this compound'? start->is_sds_available follow_sds Follow Disposal Instructions in SDS and Institutional Protocols is_sds_available->follow_sds  Yes treat_as_unknown Treat as Unknown/Hazardous Waste is_sds_available->treat_as_unknown No   schedule_pickup Schedule Waste Pickup with EHS follow_sds->schedule_pickup gather_info Gather All Known Information (Synthesis, Structure, Properties) treat_as_unknown->gather_info contact_ehs Contact Environmental Health & Safety (EHS) Department gather_info->contact_ehs ehs_guidance Receive Guidance from EHS (May include analysis) contact_ehs->ehs_guidance label_waste Label Container Clearly: 'Hazardous Waste' + All Known Info ehs_guidance->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste store_waste->schedule_pickup end_disposal Waste Disposed schedule_pickup->end_disposal

Caption: Workflow for the safe disposal of an unlisted laboratory chemical.

By adhering to this structured protocol, laboratory professionals can manage the disposal of unlisted substances like "this compound" in a manner that prioritizes safety, environmental responsibility, and regulatory compliance, thereby building a culture of trust and safety within the research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZK 187638
Reactant of Route 2
ZK 187638

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。